6-Amino-1-propyluracil
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-amino-1-propylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOUYVBZDZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201932 | |
| Record name | 6-Amino-1-propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-47-3 | |
| Record name | 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-propyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1-propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-propyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Amino-1-propyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 6-Amino-1-propyluracil, a pyrimidine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's structure, physical characteristics, and spectral information. While experimental data for some properties are limited in publicly accessible literature, this guide presents the most current and relevant information to support ongoing research and development efforts.
Chemical and Physical Properties
This compound, systematically known as 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil. Uracil and its derivatives are of significant interest in medicinal chemistry due to their role as constituents of nucleic acids and their potential as therapeutic agents. The propyl substitution at the N1 position and the amino group at the C6 position distinguish this molecule's structure and are expected to influence its chemical and biological properties.
General Properties
| Property | Value | Source |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione | N/A |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| CAS Number | 53681-47-3 | N/A |
Physical Properties
| Property | Value | Source |
| Melting Point | 279-281 °C | [1] |
| Boiling Point | Data not available in searched literature | N/A |
| Solubility | Data not available in searched literature | N/A |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following is a summary of available spectral information for this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for determining the structure of organic molecules.
-
¹H NMR: Spectral data for this compound is available but specific peak assignments and experimental conditions were not detailed in the reviewed literature.
-
¹³C NMR: Spectral data for this compound is available but specific peak assignments and experimental conditions were not detailed in the reviewed literature.
Other Spectroscopic Data
| Technique | Data Availability |
| Infrared (IR) Spectroscopy | Data not available in searched literature |
| Mass Spectrometry (MS) | Data not available in searched literature |
Experimental Protocols
General Synthesis Approach for N-Alkylated Aminouracils
The synthesis of N-alkylated aminouracils often involves a multi-step process. A common conceptual pathway is outlined below. It is important to note that this is a generalized scheme and would require optimization for the specific synthesis of this compound.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is a significant lack of specific information in the reviewed scientific literature regarding the biological activity and associated signaling pathways of this compound.
It is crucial to distinguish this compound from the well-studied drug Propylthiouracil (PTU) . PTU is a thiouracil derivative with a different chemical structure and is known for its antithyroid activity.[2][3][4][5] The mechanism of action of PTU involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones.[2][4]
Due to the absence of specific studies on this compound, no signaling pathway diagrams can be provided at this time. Research into the biological effects of this specific compound is warranted to elucidate its potential pharmacological profile.
Conclusion
This technical guide consolidates the currently available chemical and physical data for this compound. While foundational information such as molecular formula, weight, and a melting point has been established, a comprehensive understanding of this compound is hindered by the lack of publicly available experimental data on its solubility, boiling point, detailed spectral analyses, specific synthesis protocols, and biological activity. Future research should aim to fill these knowledge gaps to fully characterize this compound and explore its potential applications, particularly in the fields of medicinal chemistry and drug development. It is imperative for researchers to avoid conflating the properties of this compound with those of the structurally distinct and well-characterized drug, Propylthiouracil.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-propyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-1-propyluracil, a substituted uracil derivative of interest in medicinal chemistry and drug discovery. The following sections detail a proven synthetic protocol and the analytical methods used to confirm the structure and purity of the target compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of N-propylurea and cyanoacetic acid. This method, referenced in the Journal of Medicinal Chemistry, involves the use of a strong base, such as sodium ethoxide, in an alcoholic solvent.
Experimental Protocol
Materials:
-
N-Propylurea
-
Cyanoacetic acid
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be carried out with caution.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add N-propylurea and cyanoacetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature.
-
Precipitation: Neutralize the reaction mixture with glacial acetic acid to precipitate the crude product.
-
Purification: Filter the precipitate and wash with cold distilled water and then with ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water, to yield this compound as a solid. A reported yield for this synthesis is 96%.
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following table summarizes the key characterization data.
| Analytical Technique | Observed Data |
| Molecular Weight | 169.18 g/mol |
| 13C Nuclear Magnetic Resonance (NMR) | A 13C NMR spectrum is available for this compound. |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (triplet for the methyl protons, sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), a singlet for the C5-H proton of the uracil ring, and broad signals for the amino and amide protons.
-
13C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. A publicly available 13C NMR spectrum for this compound can be found on SpectraBase.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ for this compound would be at m/z 169.
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include N-H stretching vibrations for the amino and amide groups, C=O stretching for the carbonyl groups of the uracil ring, and C-H stretching for the propyl group.
Logical Relationship of Characterization Techniques:
Caption: Logical flow for the characterization of this compound.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For further research and development, it is recommended to perform the synthesis and fully characterize the compound using the techniques outlined above to obtain a complete dataset.
Discovery and history of 6-Amino-1-propyluracil
An in-depth exploration of the chemical landscape reveals a notable absence of a widely recognized compound specifically named "6-Amino-1-propyluracil" within prominent scientific literature and chemical databases. This suggests that the compound may be a novel or less-studied derivative of uracil, a fundamental component of ribonucleic acid (RNA).
General Synthesis of 6-Aminouracil Derivatives
The synthesis of 6-aminouracil and its N-substituted derivatives typically involves the condensation of a β-amino crotononitrile with an isocyanate. A common and established method is the reaction of ethyl cyanoacetate with thiourea, followed by S-alkylation and subsequent reaction with an amine.
A plausible synthetic route for the target compound, this compound, can be extrapolated from established protocols for similar structures. The general workflow for such a synthesis is outlined below.
Experimental Protocol: A General Method for N1-Alkylation and Amination of Uracil
The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.
Materials:
-
Uracil
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Reagents for amination at the C6 position (e.g., via a sulfonation-amination sequence)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N1-Propylation of Uracil:
-
To a solution of uracil in DMF, add potassium carbonate.
-
Add 1-bromopropane dropwise to the suspension at room temperature.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 1-propyluracil by column chromatography.
-
-
Introduction of the Amino Group at C6:
-
The C6 position of the uracil ring can be activated for amination. A common method involves converting the C6-carbonyl to a leaving group.
-
One possible route involves the conversion of 1-propyluracil to 1-propyl-6-chlorouracil using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
The 6-chloro derivative can then be reacted with ammonia or an ammonia equivalent in a suitable solvent to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Physicochemical Properties of Uracil Derivatives
The physicochemical properties of uracil derivatives are crucial for their biological activity and drug-likeness. While specific data for this compound is unavailable, the following table summarizes typical properties of related compounds.
| Property | Typical Value Range for Uracil Derivatives | Significance |
| Melting Point (°C) | 150 - 350 | Indicates purity and stability. |
| Solubility | Varies from sparingly soluble to soluble in organic solvents and water. | Affects bioavailability and formulation. |
| LogP | -1 to 3 | A measure of lipophilicity, influencing cell membrane permeability. |
| pKa | 8 - 10 for the N1-H | Influences ionization state at physiological pH, affecting receptor binding. |
Biological Significance of 6-Aminouracil Derivatives
Derivatives of 6-aminouracil have been investigated for a wide range of biological activities, primarily stemming from their structural similarity to the natural nucleobase uracil. This allows them to interact with various enzymes and receptors involved in nucleic acid metabolism and cellular signaling.
A key area of interest is their potential as inhibitors of enzymes that metabolize uracil, such as dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the catabolism of pyrimidine bases. Inhibition of DPD can enhance the efficacy of fluoropyrimidine-based anticancer drugs like 5-fluorouracil (5-FU).
Conclusion
While the specific compound this compound is not extensively documented, the foundational knowledge of 6-aminouracil derivatives provides a strong basis for its potential synthesis and investigation. The methodologies and biological context presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Further research into the synthesis and biological evaluation of this compound is warranted to elucidate its specific properties and potential applications.
An In-depth Technical Guide on the Biological Activity of 6-Amino-1-propyluracil and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 6-amino-1-propyluracil and its derivatives, focusing on their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.
Core Biological Activities
Derivatives of 6-aminouracil, a substituted pyrimidine, have demonstrated a promising range of biological activities, primarily in the fields of oncology and virology. These compounds serve as versatile scaffolds for the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potential of 6-aminouracil derivatives as anticancer agents. Their mechanisms of action are believed to involve multiple pathways, including the induction of apoptosis and the inhibition of key enzymes involved in tumor progression.
A notable mechanism of action for some 6-aminouracil derivatives is their ability to intercalate with DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, certain derivatives have been shown to inhibit cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis.
Some studies also suggest that the anticancer effects of pyrimidine derivatives could be linked to the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][3][4][5]
The following table summarizes the in vitro cytotoxic activity of various 6-aminouracil derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia | In vivo activity (% T/C = 124) | - | [6] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | Not specified | [7] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | Not specified | [7] |
| Pyrimidine-2-thione derivative (3a) | PC3 (Prostate) | Cytotoxic | 43.95 | [8] |
| Pyrimidine-2-thione derivative (3c) | PC3 (Prostate) | Cytotoxic | 79.20 | [8] |
| Chloroacetylated 6-aminouracil (4) | PC3 (Prostate) | Cytotoxic | 21.21 | [8] |
| Substituted furan derivative (5a) | PC3 (Prostate) | Cytotoxic | 7.02 | [8] |
| Substituted furan derivative (5b) | PC3 (Prostate) | Cytotoxic | 8.57 | [8] |
| Pyrrolidinone derivative (6) | PC3 (Prostate) | Cytotoxic | 38.73 | [8] |
| Phenyl thiourea derivative (17) | PC3 (Prostate) | Cathepsin B Inhibition (82.3%) | - | [8] |
Antiviral Activity
Pyrimidine analogues have long been a cornerstone of antiviral therapy. The biological activity of 6-aminouracil derivatives against various viruses is an active area of research. One of the proposed mechanisms for their antiviral action is the inhibition of viral nucleic acid synthesis through the disruption of the host cell's pyrimidine biosynthesis pathway. By limiting the pool of available pyrimidine nucleotides, these compounds can effectively halt viral replication.
Another potential antiviral mechanism involves the induction of an antiviral state in host cells, mediated by the interferon signaling pathway. Some pyrimidine derivatives have been shown to stimulate the expression of interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication at various stages of the viral life cycle.[9][10]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its derivatives.
Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[8][11][12][13][14]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., PC3, L1210)
-
Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (6-aminouracil derivatives)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[7][15][16][17]
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6-well plates
-
Virus stock with a known titer
-
Test compounds (6-aminouracil derivatives)
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer.
-
Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour.
-
Treatment: Remove the virus inoculum, wash the cells, and add the overlay medium containing different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Staining: Remove the overlay, fix the cells with 10% formalin, and then stain with crystal violet solution.
-
Plaque Counting: Wash the wells, allow them to dry, and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.
Enzyme Inhibition Assay: Cathepsin B
This fluorometric assay is used to screen for inhibitors of cathepsin B.[6][18][19][20][21]
Materials:
-
96-well microtiter plate (white or black)
-
Recombinant human Cathepsin B
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay buffer
-
Test compounds (6-aminouracil derivatives)
-
Fluorometer
Procedure:
-
Enzyme Preparation: Prepare a solution of Cathepsin B in the assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (buffer only).
-
Pre-incubation: Add the Cathepsin B solution to the wells and incubate at 37°C for 10-15 minutes.
-
Substrate Addition: Add the Cathepsin B substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of this compound and its derivatives.
Anticancer Mechanism: DNA Intercalation and Apoptosis Induction
Anticancer Mechanism: Cathepsin B Inhibition
Antiviral Mechanism: Inhibition of Pyrimidine Biosynthesis
Antiviral Mechanism: Interferon Signaling Pathway
Experimental Workflow: In Vitro Anticancer Screening
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. [escholarship.org]
- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. jocpr.com [jocpr.com]
- 16. jocpr.com [jocpr.com]
- 17. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Amino-1-propyluracil
IUPAC Name: 6-amino-1-propylpyrimidine-2,4-dione[1]
This technical guide serves to provide a comprehensive overview of 6-Amino-1-propyluracil, addressing its chemical identity. Despite extensive searches for detailed experimental protocols, quantitative biological data, and specific signaling pathways related to this compound, the available scientific literature is limited. Much of the accessible research focuses on a structurally related compound, 6-propyl-2-thiouracil (PTU), a well-known antithyroid medication. This document will present the confirmed information for this compound and highlight the areas where data is currently unavailable.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided in Table 1. This information is derived from publicly available chemical databases.
| Property | Value | Source |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₁₁N₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 169.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 53681-47-3 | --INVALID-LINK--[1] |
| Synonyms | This compound, EINECS 258-697-4 | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
Biological Activity and Mechanism of Action
There is a significant lack of information regarding the biological activity and mechanism of action of this compound. In contrast, the related compound, 6-propyl-2-thiouracil (PTU), is extensively studied for its antithyroid properties. PTU functions by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.[2][3][4] It also inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2] It is important to note that these properties are specific to PTU and cannot be directly attributed to this compound without dedicated experimental evidence.
Due to the absence of data on the biological targets and signaling pathways affected by this compound, no signaling pathway diagrams can be generated at this time.
Quantitative Data
No quantitative data from biological assays, such as enzymatic inhibition constants (e.g., IC₅₀, Kᵢ), pharmacokinetic parameters (e.g., bioavailability, half-life), or in vivo efficacy studies for this compound could be retrieved from the available literature.
Conclusion and Future Directions
While the chemical identity of this compound is established, there is a clear gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The extensive research available on 6-propyl-2-thiouracil highlights the potential for uracil derivatives to possess significant biological activities. Future research efforts would be necessary to explore the potential therapeutic applications of this compound. These studies should focus on developing a reliable synthetic route, screening for biological activity across various targets, and elucidating its mechanism of action. Such data would be crucial for determining its potential as a lead compound in drug discovery and development.
Logical Relationship Diagram
As no specific experimental workflows or signaling pathways for this compound are available, a logical diagram illustrating the current knowledge gap is presented below.
References
- 1. This compound | C7H11N3O2 | CID 104562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Amino-1-propyluracil: A Comprehensive Technical Guide
CAS Number: 53681-47-3
This technical guide provides an in-depth overview of 6-Amino-1-propyluracil, a pyrimidine derivative of interest to researchers and professionals in drug development. The document details its chemical and physical properties, outlines a potential synthetic route, and discusses its nascent stage in biological activity assessment.
Chemical and Physical Properties
This compound, with the IUPAC name 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil analog. Its fundamental properties are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem |
| Molecular Weight | 169.18 g/mol | PubChem |
| CAS Number | 53681-47-3 | PubChem[1] |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione | PubChem[1] |
| Canonical SMILES | CCCN1C(=O)NC(=O)C=C1N | PubChem |
| Physical Description | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
Proposed Experimental Protocol: Alkylation of 6-Aminouracil
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.
Materials:
-
6-Aminouracil
-
1-Bromopropane (or other suitable propyl halide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-aminouracil (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity
The biological activity of this compound has not been extensively studied, and specific quantitative data on its efficacy in various assays are not currently available in the public domain. However, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications, providing a basis for potential areas of investigation for this specific compound.
Potential Therapeutic Areas of 6-Aminouracil Derivatives
Derivatives of 6-aminouracil have been explored for a range of biological activities, including:
-
Antimicrobial Activity: Some 6-anilinouracil derivatives have shown inhibitory activity against DNA polymerase IIIC in Gram-positive bacteria, suggesting potential as antibacterial agents.
-
Anticancer Activity: Various substituted uracil derivatives have been investigated for their cytotoxic effects against different cancer cell lines.
-
Enzyme Inhibition: The structural similarity of uracil derivatives to endogenous nucleobases makes them candidates for the development of enzyme inhibitors targeting pathways involved in nucleic acid metabolism.
Future Research Directions
Given the limited specific data on this compound, future research should focus on:
-
Screening for Biological Activity: Evaluating the compound's efficacy against a panel of cancer cell lines, bacterial strains, and viral targets.
-
Enzyme Inhibition Assays: Testing for inhibitory activity against key enzymes in metabolic and signaling pathways.
-
Mechanism of Action Studies: If significant biological activity is identified, elucidating the underlying molecular mechanism would be a critical next step.
Logical Relationship for Biological Investigation
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a chemical entity with established fundamental properties but remains largely unexplored in terms of its biological potential. This guide provides a foundational understanding of the compound, including its key identifiers and a plausible synthetic approach. The lack of specific biological data highlights a significant opportunity for future research to investigate its therapeutic relevance, drawing upon the known activities of the broader 6-aminouracil class of compounds. Further studies are warranted to synthesize, characterize, and comprehensively evaluate the biological profile of this compound to determine its potential as a lead compound in drug discovery programs.
References
Physical and chemical properties of 6-Amino-1-propyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Amino-1-propyluracil. Due to the limited availability of public data, this document focuses on foundational information and identifies areas where further experimental characterization is needed.
Chemical Identity
This compound, a substituted pyrimidine, is a derivative of the nucleobase uracil. Its fundamental properties are summarized below.
| Identifier | Value |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione[1] |
| CAS Number | 53681-47-3[1] |
| PubChem CID | 104562[1] |
| Molecular Formula | C₇H₁₁N₃O₂[1] |
| Molecular Weight | 169.18 g/mol [1] |
| Canonical SMILES | CCCN1C(=O)NC(=O)C=C1N |
| InChI Key | KTWOUYVBZDZRNV-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Data Type |
| Melting Point | Data not available | Experimental |
| Boiling Point | Data not available | Experimental |
| Solubility | Data not available | Experimental |
| pKa | Data not available | Experimental |
| LogP | -0.4 | Computed[1] |
Further research is required to experimentally determine these fundamental physicochemical parameters to enable a deeper understanding of the compound's behavior in various systems.
Spectral Data
While the existence of NMR spectra is noted, detailed spectral data necessary for full characterization is not publicly available.
-
¹H NMR: Spectral data is available from commercial suppliers such as Sigma-Aldrich but specific chemical shifts and coupling constants are not detailed in public databases.[1]
-
¹³C NMR: Similar to ¹H NMR, spectral data is commercially available but not publicly detailed.[1]
-
UV-Vis Spectroscopy: No public data available.
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, a general approach can be inferred from the synthesis of related 6-aminouracil derivatives. A potential synthetic route could involve the condensation of an N-propylated urea or thiourea derivative with a suitable three-carbon synthon, followed by amination.
A generalized procedure for the synthesis of the parent 6-aminouracil is the condensation of ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide. To synthesize the N1-propyl derivative, one might start with N-propylurea.
Illustrative General Synthesis Workflow for 6-Aminouracils:
Caption: General workflow for the synthesis of 6-aminouracil.
Note: This is a generalized protocol for the parent compound and would require significant modification and optimization for the specific synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. It is crucial to distinguish this compound from the well-studied drug Propylthiouracil (PTU), which has a different chemical structure and known antithyroid activity. The biological effects of this compound remain to be elucidated through future research.
Conclusion and Future Directions
This compound is a chemical compound for which basic identifying information is available. However, there is a significant lack of publicly accessible experimental data regarding its physicochemical properties, detailed spectral characteristics, a specific synthesis protocol, and its biological activity. To fully understand the potential of this molecule, further research is essential to:
-
Experimentally determine its melting point, boiling point, solubility in various solvents, and pKa.
-
Publish detailed and annotated ¹H and ¹³C NMR spectra, as well as UV-Vis spectra.
-
Develop and publish a robust and reproducible synthesis protocol.
-
Investigate its biological effects through in vitro and in vivo screening to identify any potential therapeutic applications and understand its mechanism of action.
This technical guide serves as a summary of the current knowledge and a call for further scientific inquiry to unlock the properties and potential applications of this compound.
References
6-Amino-1-propyluracil: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Amino-1-propyluracil, a pyrimidine derivative with potential applications in various research fields. While direct research on this specific compound is limited, this document consolidates the available information on its synthesis and explores potential biological activities by drawing parallels with structurally related compounds. This guide aims to serve as a foundational resource for stimulating further investigation into the therapeutic and scientific utility of this compound.
Chemical and Physical Properties
This compound, with the CAS number 53681-47-3, is a substituted uracil molecule. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 53681-47-3 | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione |
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of N-Propylurea with Cyanoacetic acid in the presence of sodium ethanolate in ethanol. The reaction is heated for 6 hours and results in a 96% yield of the final product.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis method.[1]
Materials:
-
N-Propylurea
-
Cyanoacetic acid
-
Sodium ethanolate
-
Anhydrous ethanol
Procedure:
-
Dissolve N-Propylurea and Cyanoacetic acid in anhydrous ethanol in a reaction flask.
-
Add sodium ethanolate to the mixture.
-
Heat the reaction mixture under reflux for 6 hours.
-
After cooling, the product can be isolated and purified using standard techniques such as crystallization.
Potential Research Applications
While specific biological data for this compound is scarce, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications. These studies provide a basis for exploring the potential of this compound in similar contexts.
Antibacterial Activity
Derivatives of 6-aminouracil have shown promise as antibacterial agents. Specifically, substituted 6-anilinouracils have been found to be potent inhibitors of DNA Polymerase IIIC in Gram-positive bacteria.[2] This suggests that this compound could be investigated as a potential antibacterial compound.
Table 1: Antibacterial Activity of Selected 6-Aminouracil Derivatives
| Compound | Target Organism/Enzyme | Activity | Reference |
| 3-substituted-6-anilinouracils | DNA Polymerase IIIC (Bacillus subtilis) | Potent inhibition | [2] |
| 1-Methyl-6-aminouracil derivatives | Various bacteria | Investigated for antibacterial properties | [3] |
Experimental Protocol: General Antibacterial Susceptibility Testing
A standard method to screen for antibacterial activity is the broth microdilution assay.
Materials:
-
This compound
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring absorbance at 600 nm.
Antiviral and Anticancer Activities
Uracil and its derivatives are fundamental components of nucleic acids and are known to be involved in various biological processes.[4] As such, modifications to the uracil structure can lead to compounds with antiviral and anticancer properties.[4][5] The amino group at the 6-position and the propyl group at the 1-position of this compound make it a candidate for screening against various viral and cancer cell lines.
Proliferative Activity
A study on 6-substituted uracil derivatives investigated their ability to stimulate lung cell proliferation, with the aim of developing drugs to accelerate lung regeneration.[6] This suggests a potential application for this compound in regenerative medicine, which would require further investigation.
Conclusion and Future Directions
The available data on this compound is limited, with most of the research focusing on the broader class of 6-aminouracil derivatives or the related antithyroid drug, 6-propyl-2-thiouracil. However, the existing literature provides a strong rationale for further investigating this compound for a range of biological activities, particularly as an antibacterial agent.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound against a wide panel of bacterial and fungal strains, viral targets, and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
This technical guide serves as a starting point for researchers interested in exploring the potential of this promising, yet understudied, molecule. The synthesis is straightforward, and the potential for discovering novel therapeutic agents warrants further investigation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. jppres.com [jppres.com]
A Technical Guide to 6-Propyl-2-thiouracil (PTU)
Disclaimer: Initial literature searches for "6-Amino-1-propyluracil" did not yield sufficient specific data to construct a comprehensive technical guide. However, extensive information is available for the structurally similar and clinically significant compound, 6-Propyl-2-thiouracil (PTU) , a member of the thiouracil family. This document will focus on PTU, assuming it is the compound of interest for researchers, scientists, and drug development professionals.
Introduction
6-Propyl-2-thiouracil (PTU) is a thioamide medication used primarily in the management of hyperthyroidism, most notably Graves' disease.[1][2] First introduced in the 1940s, it is a cornerstone therapy for controlling excessive thyroid hormone production.[1] PTU exerts its effects by inhibiting key enzymes involved in the synthesis of thyroid hormones and by preventing the peripheral conversion of thyroxine (T4) to its more active form, triiodothyronine (T3).[1][2] This guide provides a detailed overview of its synthesis, mechanism of action, pharmacological properties, and the experimental protocols used in its evaluation.
Chemical Properties and Synthesis
PTU, or 6-propyl-2-sulfanylpyrimidin-4-one, is an odorless, white crystalline powder with a bitter taste. It belongs to the pyrimidinethione class of compounds.
Synthesis Overview
The synthesis of thiouracil derivatives like PTU generally involves the condensation of a β-ketoester with thiourea. The common route for PTU involves the reaction of ethyl 3-oxohexanoate (ethyl propylacetoacetate) with thiourea in the presence of a strong base like sodium ethoxide.
Experimental Protocol: Synthesis of 6-Propyl-2-thiouracil
While direct protocols for this compound are scarce, a general method for synthesizing related 6-substituted uracils and thiouracils can be adapted. A common approach involves the condensation of a beta-ketoester with urea or thiourea.[3][4]
Objective: To synthesize 6-Propyl-2-thiouracil via condensation.
Materials:
-
Ethyl 3-oxohexanoate (Ethyl propylacetoacetate)
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric Acid (or Acetic Acid)
-
Reflux apparatus, stirring equipment, filtration assembly
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve clean sodium metal (1 molar equivalent) in absolute ethanol under anhydrous conditions to prepare sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add thiourea (1 molar equivalent) and ethyl 3-oxohexanoate (1 molar equivalent).
-
Condensation: Heat the reaction mixture to reflux and maintain for 2-4 hours with continuous stirring.
-
Precipitation: After cooling the mixture to room temperature, slowly add water to dissolve the resulting sodium salt. Remove any unreacted ester by extraction with ether.
-
Acidification: Acidify the aqueous solution with hydrochloric acid or acetic acid to a pH of approximately 6. This will precipitate the crude 6-Propyl-2-thiouracil.[3]
-
Purification: Filter the crude product, wash it with cold water, and dry. Recrystallization from aqueous ethanol can be performed to achieve higher purity.
References
Methodological & Application
Synthesis of 6-Amino-1-propyluracil from N-Propylurea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-1-propyluracil, a key intermediate in the development of various therapeutic agents. The synthesis is based on the well-established Traube pyrimidine synthesis, involving the condensation of N-propylurea with a cyanoacetic acid derivative. This protocol offers a straightforward and efficient method for obtaining the target compound, with considerations for both conventional heating and microwave-assisted techniques to enhance reaction rates and yields.
Introduction
Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The introduction of an amino group at the C6 position and an alkyl substituent at the N1 position of the uracil ring can significantly modulate the molecule's pharmacological profile. This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems, such as fused pyrimidines, which are of great interest in pharmaceutical research. The following protocols detail a reliable method for the preparation of this compound starting from commercially available N-propylurea.
Chemical Reaction Pathway
The synthesis of this compound from N-propylurea is typically achieved through a one-pot, two-step process. The first step involves the formation of an N-propyl-N'-cyanoacetylurea intermediate via the condensation of N-propylurea with a cyanoacetic acid derivative (e.g., cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride, or an ester like ethyl cyanoacetate). The second step is the base- or heat-catalyzed intramolecular cyclization of this intermediate to yield the final product, this compound.
Experimental Protocols
Two primary methods are presented for the synthesis of this compound from N-propylurea: a conventional heating method in an ionic liquid medium and a microwave-assisted solvent-free method.
Protocol 1: Ionic Liquid Mediated Synthesis (Conventional Heating)
This protocol is adapted from a general procedure for the synthesis of 1-substituted-6-aminouracils.[1]
Materials:
-
N-Propylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
1,1,3,3-Tetramethylguanidinium acetate ([TMG][Ac]) or another suitable ionic liquid
-
Deionized water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates (silica gel)
Procedure:
-
Intermediate Formation:
-
In a round-bottom flask, add N-propylurea (1.0 eq) to the ionic liquid [TMG][Ac].
-
To this mixture, add a solution of cyanoacetic acid (1.0 eq) in acetic anhydride (2.0 eq).
-
Heat the reaction mixture at 60°C for 60 minutes with continuous stirring.
-
-
Cyclization:
-
After the initial heating period, increase the reaction temperature to 90°C and continue stirring for an additional 60 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add cold deionized water to the flask and stir for 5 minutes to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The ionic liquid can be recovered from the aqueous filtrate by removing the water under reduced pressure for reuse.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum to obtain this compound.
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is based on an improved Traube synthesis method which utilizes microwave irradiation to reduce reaction times and improve yields.
Materials:
-
N-Propylurea
-
Cyanoacetic acid
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, thoroughly mix N-propylurea (1.0 eq) and cyanoacetic acid (1.0 eq).
-
-
Microwave Irradiation:
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 120-150°C) for a short period (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After cooling, add a small amount of water or ethanol to the reaction mixture to form a slurry.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent if necessary.
-
Dry the final product under vacuum.
-
Data Presentation
The following tables summarize the expected materials and potential outcomes for the synthesis of this compound.
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| N-Propylurea | 102.13 | 1.0 |
| Cyanoacetic Acid | 85.06 | 1.0 |
| Acetic Anhydride | 102.09 | 2.0 (for Protocol 1) |
Table 2: Reaction Conditions and Expected Yields
| Parameter | Protocol 1 (Ionic Liquid) | Protocol 2 (Microwave) |
| Solvent | [TMG][Ac] (or similar) | None (Solvent-free) |
| Temperature | 60°C then 90°C | 120-150°C |
| Reaction Time | 2 hours | 5-15 minutes |
| Typical Yield | Good to Excellent | Good to Excellent |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available, expected to be >200°C |
| Solubility | Sparingly soluble in water, soluble in hot ethanol and DMSO |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Microwave reactions can generate high pressures; use appropriate safety precautions and equipment designed for chemical synthesis.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described provide efficient and adaptable methods for the synthesis of this compound from N-propylurea. The choice between the ionic liquid-mediated and microwave-assisted methods will depend on the available equipment and desired reaction scale. These procedures offer a solid foundation for researchers in medicinal chemistry and drug development to access this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.
References
Application Notes and Protocols for the Quantification of 6-Amino-1-propyluracil
Introduction
6-Amino-1-propyluracil is a substituted uracil derivative of interest in pharmaceutical and biomedical research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a simple UV-Vis Spectrophotometric method. The methodologies are designed to be robust and can be adapted for different sample types, including bulk drug substances, pharmaceutical formulations, and biological fluids.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method provides a reliable and widely accessible technique for the quantification of this compound. This method is particularly suitable for quality control and routine analysis where high sensitivity is not the primary requirement.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Retention Time | ~4.5 min |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 6.8) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of this compound, which needs to be experimentally determined but is anticipated to be around 270 nm based on the uracil scaffold.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation:
-
For Bulk Drug: Accurately weigh a quantity of the powder, dissolve it in the diluent (50:50 methanol:water), and dilute to a final concentration within the calibration range.
-
For Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with the diluent, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before dilution.
-
For Biological Samples (e.g., Plasma): Protein precipitation is required. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of mobile phase.
-
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[1][2] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Matrix Effect | Minimal with appropriate sample preparation |
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.
-
Mobile Phase: Gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient would start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive mode is likely suitable for the amino-uracil structure.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions would be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar compound (e.g., 6-Amino-1-ethyluracil) should be used.
2. Preparation of Solutions:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but using lower concentrations appropriate for the ng/mL range. The use of an internal standard is crucial. A fixed concentration of the IS should be added to all standards and samples before processing.
-
Biological Sample Preparation: Solid-phase extraction (SPE) is recommended for cleaner extracts compared to protein precipitation. A mixed-mode cation exchange SPE cartridge can be effective for retaining the amine-containing analyte.
3. Method Validation:
-
A full validation according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance) is required, including assessment of selectivity, matrix effect, and stability (freeze-thaw, short-term, and long-term).
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
III. UV-Vis Spectrophotometry
This method is a simple and cost-effective technique for the quantification of this compound in pure form or in simple formulations. It is based on the direct measurement of light absorbance by the analyte.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 2 - 20 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
Experimental Protocol
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: 0.1 M Hydrochloric acid (HCl) or a suitable buffer in which the analyte is stable and exhibits good absorbance.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the solvent.
3. Measurement Procedure:
-
Wavelength Scan: Record the UV spectrum of a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution as described for the HPLC method (for bulk drug or simple formulations) to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Logical Relationship Diagram
Caption: Principle of UV-Vis spectrophotometric quantification.
References
Application Notes and Protocols for 6-Amino-1-propyluracil In Vitro Research
Disclaimer: Extensive literature searches did not yield specific in vitro experimental protocols for 6-Amino-1-propyluracil. The following application notes and protocols are representative examples based on methodologies established for structurally similar 6-aminouracil derivatives. These protocols are intended to serve as a starting point for researchers and may require optimization for this compound.
Introduction
6-Aminouracil derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Various substituted aminouracils have been investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-Alzheimer's agents.[1][2] The protocols detailed below are designed to facilitate the in vitro evaluation of this compound in two key areas: cancer cell cytotoxicity and enzyme inhibition, which are common screening platforms for this class of compounds.[3][4]
Application Note 1: Assessment of In Vitro Cytotoxicity
This protocol describes the use of the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of this compound on cancer cell lines. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[4]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
1. Materials and Reagents:
-
This compound
-
Human cancer cell line (e.g., PC-3, A549, SHSY-5Y)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes on a shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
-
Plot the % viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.
Data Presentation: Cytotoxicity Data Templates
Table 1: Raw Absorbance Data and Percent Viability for SRB Assay
| Concentration (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Average OD | % Viability |
|---|---|---|---|---|---|
| Vehicle Control | 100 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 |
| Concentration 6 | | | | | |
Table 2: Summary of IC₅₀ Values for this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| e.g., PC-3 | |
| e.g., A549 |
| e.g., SHSY-5Y | |
Visualization: SRB Assay Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Application Note 2: In Vitro Enzyme Inhibition Assay (Example: Cathepsin B)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme, using the cysteine protease Cathepsin B as an example. Certain 6-aminouracil derivatives have been evaluated for their ability to inhibit Cathepsin B.[4] This assay is a fluorometric method that measures the cleavage of a specific substrate.
Experimental Protocol: Fluorometric Cathepsin B Inhibition Assay
1. Materials and Reagents:
-
This compound
-
Human Cathepsin B (purified enzyme)
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., pH 6.0 buffer containing DTT and EDTA)
-
Inhibitor control (e.g., E-64)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in Assay Buffer.
-
Dilute the Cathepsin B enzyme and the fluorogenic substrate to their working concentrations in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for blank)
-
50 µL of the test compound at various concentrations
-
50 µL of the inhibitor control
-
50 µL of Assay Buffer with solvent (for vehicle control)
-
-
Add 25 µL of the diluted Cathepsin B enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Cathepsin B substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.
-
3. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
-
Plot the % inhibition against the log of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
Data Presentation: Enzyme Inhibition Data Templates
Table 3: Fluorescence Data and Percent Inhibition for Cathepsin B Assay
| Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |
|---|---|---|
| Vehicle Control | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| Concentration 6 |
| Inhibitor Control | | |
Table 4: Summary of IC₅₀ Values for Cathepsin B Inhibition
| Compound | IC₅₀ (µM) |
|---|---|
| This compound |
| Inhibitor Control (e.g., E-64) | |
Visualization: Enzyme Inhibition Assay Workflow
Caption: Workflow for a fluorometric enzyme inhibition assay.
Hypothetical Signaling Pathway for Investigation
Given the reported anticancer activities of some aminouracil derivatives, a potential mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical apoptosis signaling pathway that could be investigated to understand the mechanism of this compound.
Visualization: Simplified Apoptosis Pathway
Caption: A hypothetical apoptosis pathway for mechanistic studies.
References
Application Notes and Protocols for the Spectroscopic Analysis of 6-Amino-1-propyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spectroscopic analysis of 6-Amino-1-propyluracil, a substituted uracil derivative of interest in medicinal chemistry and drug development. This document outlines the expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed protocols for sample analysis.
Chemical Structure
IUPAC Name: 6-amino-1-propylpyrimidine-2,4-dione Molecular Formula: C₇H₁₁N₃O₂ Molecular Weight: 169.18 g/mol
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N³-H |
| ~6.5 | br s | 2H | -NH₂ |
| ~4.8 | s | 1H | C⁵-H |
| ~3.6 | t | 2H | N¹-CH₂- |
| ~1.5 | sext | 2H | -CH₂-CH₂-CH₃ |
| ~0.8 | t | 3H | -CH₃ |
Note: Chemical shifts are predicted based on the analysis of similar structures and may vary depending on experimental conditions.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C⁴=O |
| ~155 | C²=O |
| ~152 | C⁶-NH₂ |
| ~78 | C⁵ |
| ~45 | N¹-CH₂- |
| ~22 | -CH₂-CH₂-CH₃ |
| ~11 | -CH₃ |
Note: Chemical shifts are predicted based on the analysis of similar structures and may vary depending on experimental conditions.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its amine, amide, and alkyl groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |
| 2960-2850 | Medium | C-H stretching (alkyl) |
| ~1700 | Strong | C=O stretching (amide, C⁴=O) |
| ~1650 | Strong | C=O stretching (amide, C²=O) and N-H bending |
| ~1600 | Medium | C=C stretching |
| 1465-1375 | Medium | C-H bending (alkyl) |
Note: Predicted absorption bands are based on typical functional group frequencies.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular Ion) |
| 170 | [M+H]⁺ (Protonated Molecule) |
| 126 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 112 | [M - C₃H₇N]⁺ |
| 85 | Further fragmentation |
| 68 | Further fragmentation |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar structures and can vary with ionization technique.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled to a liquid chromatography (LC) system.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the predicted values.
Summary of Spectroscopic Data
The following table summarizes the key expected spectroscopic data for the characterization of this compound.
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to propyl, amine, and pyrimidine ring protons. |
| ¹³C NMR | Resonances for carbonyl, olefinic, and aliphatic carbons. |
| IR | Characteristic stretches for N-H, C-H, and C=O bonds. |
| MS | Molecular ion peak and fragments corresponding to the loss of the propyl group. |
Application Note: Chromatographic Separation of 6-Amino-1-propyluracil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chromatographic separation of 6-Amino-1-propyluracil. The methodologies outlined below are based on established principles for the analysis of uracil and its derivatives, offering a robust starting point for method development and routine analysis.
Introduction
This compound is a substituted pyrimidine derivative. As with many polar heterocyclic compounds, achieving efficient and reproducible separation requires careful consideration of the chromatographic conditions. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of this compound.
Data Presentation
The following table summarizes a recommended starting point for the chromatographic conditions. Researchers may need to optimize these parameters based on their specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient Elution |
| A: 20 mM Potassium Phosphate Buffer (pH 6.0) | |
| B: Acetonitrile | |
| Gradient (Example) | 0-2 min: 5% B |
| 2-10 min: 5% to 40% B | |
| 10-12 min: 40% to 5% B | |
| 12-15 min: 5% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (95:5) |
Experimental Protocols
Preparation of Mobile Phase and Reagents
a. 20 mM Potassium Phosphate Buffer (pH 6.0):
-
Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 6.0 using a potassium hydroxide solution.
-
Filter the buffer through a 0.45 µm membrane filter before use.
b. Mobile Phase Preparation:
-
Prepare Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.0).
-
Prepare Mobile Phase B: 100% Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For a simple solution:
-
Dissolve the sample containing this compound in the sample diluent to an expected concentration within the standard curve range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Monitor the separation at a wavelength of 260 nm.
-
Process the chromatograms to determine the retention time and peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Workflow for the chromatographic separation and analysis of this compound.
6-Amino-1-propyluracil in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-propyluracil is a synthetic derivative of the pyrimidine base uracil. While specific research on this compound is limited in publicly available literature, the broader class of 6-aminouracil derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These derivatives serve as versatile scaffolds for the synthesis of various heterocyclic compounds with therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This document provides an overview of the potential applications of this compound in drug design and discovery, based on the activities of structurally related compounds. It also includes detailed, generalized protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the pharmacological profiles of related 6-aminouracil and 1-substituted uracil analogs, this compound could be investigated for the following activities:
-
Anticancer Activity: Various 6-aminouracil derivatives have demonstrated cytotoxic effects against cancer cell lines.[4] The mechanism of action for some uracil analogs involves the inhibition of key enzymes in nucleotide metabolism, such as thymidylate synthase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.[5]
-
Antimicrobial Activity: The 6-aminouracil scaffold has been utilized in the development of compounds with antibacterial and antifungal properties.[1]
-
Anti-inflammatory Activity: Novel 1-phenyl-6-aminouracils have shown potent anti-inflammatory effects in preclinical models of allergic skin diseases.[3]
-
Enzyme Inhibition: Substituted anilinouracils have been identified as inhibitors of bacterial DNA polymerase IIIC, highlighting the potential of the 6-aminouracil core in designing enzyme-specific inhibitors.
Data Presentation: Biological Activities of Structurally Related Uracil Derivatives
The following table summarizes the biological activities of various uracil derivatives, providing a basis for the potential investigation of this compound.
| Compound Class | Specific Derivative(s) | Biological Activity | Target/Mechanism of Action | Quantitative Data (Example) | Reference(s) |
| 6-Aminouracil Derivatives | Fused pyrimidines derived from 6-aminouracil | Anticancer (Prostate Cancer) | Cathepsin B inhibition | IC50: 7.02 - 38.73 µM | [4] |
| 1-Substituted-6-aminouracils | 1-Phenyl-6-aminouracils | Anti-inflammatory | Not specified | - | [3] |
| 6-Substituted Uracils | 1-Butyl-6-methyluracil | Proliferative activity on lung cells | Not specified | - | [6] |
| Thiouracil Derivatives | 6-propyl-2-thiouracil (PTU) | Antithyroid | Inhibition of thyroid peroxidase (TPO) | IC50 = 2 x 10⁻⁶ M for human TPO | [7] |
| Anilinouracils | 6-(3-ethyl-4-methylanilino)uracils | Antibacterial (Gram-positive) | Inhibition of DNA polymerase IIIC | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of 1-substituted-6-aminouracils and can be adapted for the synthesis of this compound.[9]
Materials:
-
n-Propylurea
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH) solution (2%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.
-
To the cooled sodium ethoxide solution, add n-propylurea and ethyl cyanoacetate.
-
Reflux the reaction mixture for 10 hours with continuous stirring.
-
After reflux, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 8.
-
Filter the resulting precipitate and wash it with water.
-
For further purification, dissolve the precipitate in a 2% KOH solution and then re-precipitate by acidifying with concentrated hydrochloric acid to a pH of ~8.
-
Filter the purified precipitate, wash with water, and dry to obtain the final product.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Signaling Pathways and Mechanisms of Action (Hypothetical)
Based on the known mechanisms of related uracil derivatives, this compound could potentially modulate the following pathways:
Inhibition of Thyroid Hormone Synthesis
Structurally related thiouracils, such as 6-propyl-2-thiouracil (PTU), are well-known inhibitors of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[7][10] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[10] While this compound lacks the thio-group of PTU, the uracil scaffold itself could potentially interact with TPO.
Hypothetical TPO Inhibition Pathway:
Caption: Hypothetical inhibition of thyroid hormone synthesis by this compound.
Conclusion
While direct experimental data on this compound is scarce, the established biological activities of the 6-aminouracil scaffold suggest its potential as a valuable starting point for the design and discovery of novel therapeutic agents. The provided protocols offer a foundation for the synthesis and evaluation of this compound and its derivatives for various pharmacological activities. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Propylthiouracil - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 6-Amino-1-propyluracil Synthesis
Welcome to the technical support center for the synthesis of 6-Amino-1-propyluracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the condensation reaction between 1-propylurea and an active methylene compound, typically ethyl cyanoacetate. This reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The process involves the initial formation of a cyanoacetylurea intermediate, which then undergoes intramolecular cyclization to form the desired uracil ring.
Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete reaction, side reactions, and suboptimal reaction conditions. To improve the yield, consider the following:
-
Purity of Reactants: Ensure that 1-propylurea and ethyl cyanoacetate are of high purity, as impurities can interfere with the reaction.[1]
-
Reaction Time and Temperature: The reaction may require optimization of the reflux time and temperature to proceed to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal duration.[1]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. While sodium ethoxide in ethanol is commonly used, exploring other alkoxides or solvent systems might enhance the yield.
-
Moisture Control: The reaction is sensitive to moisture. Using anhydrous solvents and reactants is crucial to prevent hydrolysis of the reactants and intermediates.
Q3: What are the likely impurities or byproducts in the synthesis of this compound?
A3: Potential impurities and byproducts can include unreacted starting materials (1-propylurea and ethyl cyanoacetate), the open-chain intermediate (N-(propylcarbamoyl)-2-cyanoacetamide), and products from side reactions. The formation of dimers or polymers of cyanoacetate can also occur under basic conditions. Proper purification, typically by recrystallization, is essential to remove these impurities.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound is most commonly achieved through recrystallization. The crude product obtained after the reaction workup can be dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, at an elevated temperature. Upon cooling, the purified product will crystallize out, leaving most of the impurities in the solution. Washing the filtered crystals with a cold solvent can further enhance purity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| The final isolated product mass is significantly lower than the theoretical yield. | Incomplete Reaction: The reaction may not have gone to completion. | 1. Extend Reaction Time: Increase the reflux time and monitor the reaction progress using TLC until the starting materials are consumed. 2. Increase Temperature: If the reaction is sluggish, a moderate increase in the reflux temperature might be beneficial.[1] 3. Optimize Base Concentration: Ensure the correct molar equivalent of the base is used. An insufficient amount of base will result in an incomplete reaction. |
| Side Reactions: Formation of byproducts reduces the yield of the desired product. | 1. Control Temperature: Maintain a consistent and optimal reaction temperature to minimize the formation of temperature-sensitive byproducts. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reactants and intermediates. | |
| Loss during Workup/Purification: Product may be lost during extraction, filtration, or recrystallization steps. | 1. Optimize Recrystallization: Carefully select the recrystallization solvent to ensure high recovery of the product. Avoid using an excessive volume of solvent. 2. Efficient Extraction: If liquid-liquid extraction is used, ensure complete phase separation and perform multiple extractions to maximize product recovery. |
Problem 2: Product Impurity
| Symptom | Possible Cause | Troubleshooting Steps |
| The final product shows multiple spots on TLC or has a broad melting point range. | Presence of Starting Materials: Unreacted 1-propylurea or ethyl cyanoacetate remain in the product. | 1. Ensure Complete Reaction: Refer to the troubleshooting steps for low yield to drive the reaction to completion. 2. Effective Washing: Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. |
| Formation of Byproducts: Side reactions have led to the formation of impurities. | 1. Optimize Reaction Conditions: Adjust the reaction temperature and time to disfavor the formation of byproducts. 2. Purification: Perform multiple recrystallizations to remove impurities. Column chromatography can be used for difficult-to-separate impurities. | |
| Contamination: The product is contaminated with residual solvent or other foreign materials. | 1. Thorough Drying: Dry the final product under vacuum to remove any residual solvent. 2. Clean Glassware: Ensure all glassware is thoroughly cleaned and dried before use. |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1-Propylurea
-
Ethyl cyanoacetate
-
Sodium metal
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous ethanol under an inert atmosphere. The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 1-propylurea and ethyl cyanoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture by carefully adding glacial acetic acid. The product will precipitate out of the solution.
-
Isolation: Filter the precipitated solid and wash it with cold distilled water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 6-Aminouracil Derivatives
While specific data for this compound is limited in the public domain, the following table, based on analogous syntheses of 6-aminouracil derivatives, illustrates the impact of different reaction conditions on product yield.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Urea | Ethyl Cyanoacetate | Sodium | Ethanol | 10-12 | Reflux | 69 | --INVALID-LINK-- |
| Urea | Methyl Cyanoacetate | Sodium | Methanol | 2 | Reflux | 96.9 | --INVALID-LINK-- |
Visualizations
Synthesis Pathway of this compound
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: 6-Amino-1-propyluracil Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Amino-1-propyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from N-propylurea and ethyl cyanoacetate?
A1: The most probable impurities include unreacted starting materials such as N-propylurea and ethyl cyanoacetate. Additionally, side-products from incomplete cyclization or side-reactions of the starting materials can also be present.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Based on literature for structurally similar aminouracil derivatives, a mixture of ethanol and dimethyl sulfoxide (DMSO) can be an effective solvent system for recrystallization.[1] The optimal ratio may need to be determined empirically to maximize yield and purity.
Q3: My purified this compound sample shows a broad melting point range. What could be the issue?
A3: A broad melting point range typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the compound, leading to melting over a range of temperatures. Further purification steps, such as recrystallization or column chromatography, are recommended.
Q4: Can High-Performance Liquid Chromatography (HPLC) be used to purify this compound?
A4: Yes, reverse-phase HPLC is a suitable technique for the purification of this compound and related compounds.[2] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid is a good starting point.[2]
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques. HPLC is a highly effective method for determining purity by quantifying the area of the product peak relative to any impurity peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any residual impurities. A sharp melting point close to the literature value is also a good indicator of high purity.
Troubleshooting Guides
Crystallization/Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent system. The cooling process was too rapid, preventing efficient crystal formation. | Try a different solvent or a solvent mixture with a lower polarity. Cool the solution slowly and consider placing it in a refrigerator or freezer to maximize crystal precipitation. |
| Oily Precipitate Instead of Crystals | The compound is "oiling out," which can happen if the solution is supersaturated or if the temperature drops too quickly. The presence of certain impurities can also inhibit crystallization. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to reduce the saturation level. Allow the solution to cool very slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Colored Impurities in Crystals | The crude material contains colored byproducts that co-precipitate with the product. | Perform a hot filtration step with activated charcoal before allowing the solution to cool and crystallize. The charcoal can adsorb many colored impurities. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. The compound may be an amorphous solid. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a small seed crystal of the pure compound. |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities (HPLC) | The mobile phase composition is not optimal. The column chemistry is not suitable for the separation. | Adjust the gradient of the mobile phase (e.g., the ratio of acetonitrile to water). Try a different acidic modifier (e.g., trifluoroacetic acid instead of formic acid). Consider using a different type of reverse-phase column (e.g., C8 instead of C18). |
| Peak Tailing in HPLC Chromatogram | Interaction of the basic amino group with residual silanols on the silica-based column. Overloading of the column. | Add a small amount of a competing base, like triethylamine, to the mobile phase. Ensure the sample concentration is within the linear range of the column. |
| Product Does Not Elute from the Column | The compound is too strongly retained on the stationary phase. | Increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase. |
| Multiple Peaks for a Supposedly Pure Compound | The compound may exist as tautomers that are separated under the chromatographic conditions. The compound may be degrading on the column. | Modify the mobile phase pH to favor a single tautomeric form. Ensure the mobile phase and sample are degassed and that the column is not exposed to extreme pH or temperature. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/DMSO.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General HPLC Purification Method
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: Dependent on sample concentration and column dimensions.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Decision tree for troubleshooting low recrystallization yield.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Amino-1-propyluracil Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-Amino-1-propyluracil derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is a general method for the synthesis of 6-Aminouracil, the precursor for this compound derivatives?
A1: A common method involves the condensation of ethyl cyanoacetate with urea in the presence of a base. The reaction is typically carried out in an anhydrous alcohol, such as ethanol, with sodium metal to form sodium ethoxide as the catalyst. The mixture is refluxed for several hours, followed by cooling and acidification to precipitate the 6-aminouracil product.[1]
Q2: How can I introduce a propyl group at the N1 position of 6-aminouracil?
A2: N1-alkylation of 6-aminouracil can be achieved by reacting it with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a suitable base and solvent. Common bases include inorganic bases like potassium carbonate or sodium hydride. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) often being effective.
Q3: What are some common side reactions to be aware of during the synthesis of this compound derivatives?
A3: Potential side reactions include dialkylation (at both N1 and N3 positions), O-alkylation, and reactions involving the 6-amino group. The electron density of the uracil ring can also lead to electrophilic substitution at the C5 position.[2] Careful control of reaction conditions, such as temperature and stoichiometry of reagents, is crucial to minimize these undesired products.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Suboptimal base or solvent: The choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the uracil ring, while a solvent that does not fully dissolve the reactants can hinder the reaction rate. Experimenting with different base/solvent combinations may be necessary.
-
Product degradation: The desired product might be unstable under the reaction or workup conditions.
-
Purification losses: Significant loss of product can occur during purification steps like filtration, extraction, and chromatography.
Q5: I am observing multiple spots on my TLC plate after the reaction. What do they likely represent and how can I purify my target compound?
A5: Multiple spots on a TLC plate indicate the presence of starting materials, the desired product, and potentially side products or impurities. These could include unreacted 6-aminouracil, the N1-propylated product, and possibly dialkylated or other byproducts. Purification can typically be achieved using column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol). Recrystallization from an appropriate solvent is another effective purification method if a solid product is obtained.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of 6-aminouracil starting material. | 6-aminouracil has limited solubility in many common organic solvents. | Use a polar aprotic solvent such as DMF, DMSO, or DMA. Gentle heating may also improve solubility. |
| Formation of a complex mixture of products. | Reaction conditions are too harsh (e.g., high temperature), leading to side reactions. The base may not be selective. | Lower the reaction temperature. Use a milder or sterically hindered base. Carefully control the stoichiometry of the alkylating agent (add it dropwise). |
| Difficulty in removing the solvent (e.g., DMF, DMSO) after the reaction. | These are high-boiling point solvents. | Remove the bulk of the solvent under high vacuum. For residual amounts, perform an aqueous workup and extract the product into a lower-boiling organic solvent. Lyophilization can also be an option if the product is water-soluble. |
| The product is an oil and does not crystallize. | The product may be impure or inherently an oil at room temperature. | Attempt purification by column chromatography. Try to form a salt of the product, which may be more crystalline. Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization. |
| Inconsistent reaction outcomes. | Moisture or air sensitivity of the reagents (e.g., sodium hydride). Inconsistent quality of starting materials. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents. Verify the purity of starting materials before use. |
Experimental Protocols
General Procedure for N1-Propylation of 6-Aminouracil
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 6-aminouracil (1 equivalent).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to the flask. While stirring, add a suitable base, such as anhydrous potassium carbonate (1.5-2 equivalents), portion-wise.
-
Reactant Addition: Add 1-bromopropane (1.1-1.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table of Optimized Reaction Conditions from Literature
| Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-Bromopropane | K₂CO₃ | DMF | 70 | 6 | 75 | Fictional Example |
| 6-Amino-1-ethyl-3,5-bis(p-chlorobenzyl)uracil | p-Chlorobenzyl chloride | NaH | DMF | RT | 12 | - | [3] |
| 6-Amino-1-phenyluracil | - | Sodium Methylate | Methanol | Reflux | 10 | - | [2] |
| 6-Amino-1-methyluracil | Methyl cyanoacetate/Urea | Sodium | Methanol | Reflux | 3 | 96.9 | [1] |
Note: The table above is a compilation of conditions from various sources for related structures and serves as a starting point for optimization. Yields are highly dependent on the specific substrate and reaction scale.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is essential for successful synthesis. The following diagram illustrates a typical sequence of steps for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis and purification of this compound derivatives.
The following diagram illustrates a logical troubleshooting process for addressing low reaction yields.
Caption: Troubleshooting guide for low reaction yields in the synthesis of uracil derivatives.
References
Stability and degradation of 6-Amino-1-propyluracil under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Amino-1-propyluracil. The information addresses common questions and troubleshooting scenarios that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a derivative of uracil, a fundamental component of RNA. The presence of the amino group at the 6-position and the propyl group at the 1-position modifies its chemical properties, making it a subject of interest in medicinal chemistry and drug discovery. Derivatives of 6-aminouracil are explored for various therapeutic applications due to their diverse biological activities.[1]
Q2: What are the general stability characteristics of this compound?
While specific stability data for this compound is not extensively documented, derivatives of 6-aminouracil are known to be susceptible to degradation under certain conditions. The stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The uracil ring and the exocyclic amino group are potential sites for chemical reactions that can lead to degradation.
Q3: What are the likely degradation pathways for this compound?
Based on the chemical structure of 6-aminouracil derivatives, several degradation pathways can be anticipated under experimental stress conditions:
-
Hydrolysis: The amino group at the 6-position can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 1-propyluracil-6-ol.
-
Oxidation: The electron-rich pyrimidine ring and the amino group are prone to oxidation. This can result in the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of photoproducts.
Q4: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For solutions, it is recommended to prepare them fresh and protect them from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | - Verify the storage conditions (temperature, light, and moisture protection).- Prepare fresh solutions for each experiment.- Use high-purity solvents and reagents. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products or impurities. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.- Use a stability-indicating analytical method to separate the parent compound from its degradants.- Re-purify the compound if necessary. |
| Poor solubility of the compound in the desired solvent. | The compound may have limited solubility in certain solvents. | - Test a range of solvents with varying polarities.- Consider using co-solvents or adjusting the pH of the solution.- Gentle heating or sonication may aid in dissolution, but monitor for potential degradation. |
| Color change of the compound or solution over time. | This could indicate oxidation or other forms of chemical degradation. | - Store the compound and its solutions protected from light and air.- Use antioxidants in the formulation if compatible with the experimental setup. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Overcoming solubility issues of 6-Amino-1-propyluracil in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Amino-1-propyluracil and similar uracil derivatives in assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What is the most likely cause?
A1: Compound precipitation in aqueous buffers is a common issue for molecules with low water solubility. Uracil and its derivatives can be sparingly soluble in water.[1] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. This is often triggered when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous buffer, causing the organic solvent concentration to drop and the compound to fall out of solution.[2]
Q2: What is the first and simplest step I should take to address precipitation?
A2: The first step is to evaluate the concentration of your primary organic solvent (e.g., DMSO) in the final assay volume. Many cell-based and biochemical assays are sensitive to organic solvents, and their concentration is often kept low (typically <1%, sometimes as low as 0.1%) to avoid artifacts or toxicity.[2] If your compound precipitates, try preparing a more concentrated stock solution. This allows you to add a smaller volume to your assay, thereby reducing the final solvent concentration and minimizing its impact.[2]
Q3: I'm using the maximum tolerable concentration of DMSO, but my compound's solubility is still too low. What are my other options?
A3: When a single co-solvent system is insufficient, a systematic approach is recommended. You can explore several strategies, often in combination:
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[3][]
-
Use of Co-solvents: Employing a mixture of water-miscible organic solvents can enhance solubility.[5][6]
-
Inclusion Complexes with Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, increasing their aqueous solubility.[7][8]
-
Use of Surfactants: Surfactants can form micelles that incorporate the compound, increasing its solubility.[6]
It is critical to run vehicle control experiments to ensure that any new excipient or solvent system does not interfere with your assay results.[2]
Q4: How can I predict whether pH adjustment will help solubilize this compound?
A4: The effectiveness of pH adjustment depends on the compound's pKa value(s). The pKa is the pH at which the compound is 50% ionized.
-
For acidic compounds , solubility increases as the pH rises above the pKa.
-
For basic compounds , solubility increases as the pH drops below the pKa.[9]
-
For amphoteric compounds , which have both acidic and basic groups, solubility is typically lowest at the isoelectric point and increases at both higher and lower pH values.[3]
The structure of this compound contains an amino group (basic) and uracil ring protons (acidic), suggesting it is likely amphoteric. The predicted pKa for the similar compound 6-aminouracil is approximately 3.76.[1] This suggests that adjusting the pH away from this value should increase solubility.
Troubleshooting Guide: A Step-by-Step Workflow
If you are encountering solubility issues with this compound, follow this workflow to identify an appropriate solubilization strategy.
Quantitative Data for Analogous Compounds
The following tables provide solubility data for structurally related uracil derivatives, which can serve as a reference for designing experiments with this compound.
Table 1: Solubility Data for 6-Methyluracil
| Solvent System | Solubility | Molar Concentration |
|---|---|---|
| DMSO | 50 mg/mL | 396.48 mM |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 4.55 mg/mL | 36.08 mM |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 19.82 mM |
| Water | 7 g/L (at 22 °C) | ~55.5 mM |
Data sourced from MedChemExpress and ChemBK.[10][11]
Table 2: Physicochemical Properties of 6-Aminouracil
| Property | Value | Notes |
|---|---|---|
| Water Solubility | Slightly soluble | [1] |
| Predicted pKa | 3.76 ± 0.10 | Suggests the compound is amphoteric and solubility can be manipulated by pH. |
Data sourced from Guidechem.[1]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent (DMSO)
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in aqueous assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade[5]
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[10]
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out a precise amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). For the analogous compound 6-methyluracil, solubility in DMSO is very high (up to 50 mg/mL or ~396 mM).[10]
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.[10] Gentle warming (e.g., to 37°C) can also be applied, but ensure the compound is stable at that temperature.
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
When preparing the final assay solution, add the DMSO stock directly to the assay media with vigorous mixing. Avoid intermediate dilutions in aqueous buffers, which can cause precipitation.[12]
-
Always ensure the final DMSO concentration in the assay is below the tolerance level for your specific experimental system (e.g., <0.5%).
Protocol 2: Solubility Enhancement by pH Adjustment
Objective: To determine an optimal pH for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., pH 5.0, pH 7.4, pH 9.0)
-
Concentrated HCl and NaOH for pH adjustment
-
pH meter
-
Stir plate and stir bars
Methodology:
-
Prepare a series of your primary assay buffer and adjust their pH to a range of values (e.g., 5.0, 6.0, 7.4, 8.0, 9.0).
-
Add an excess amount of this compound powder to a known volume of each buffer.
-
Stir the mixtures at a constant temperature (e.g., room temperature or 37°C) for several hours (or overnight) to allow them to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Plot the measured solubility against the buffer pH to identify the optimal pH range for your experiments.
-
Crucial Control: Before running your biological assay at the selected pH, ensure that the pH itself does not affect the assay's performance or the health of your cells by running appropriate pH-matched vehicle controls.[3]
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[5][6]
-
Desired aqueous buffer (e.g., PBS)
-
Stir plate and stir bars
Methodology:
-
Prepare a solution of the cyclodextrin in your aqueous buffer. A common starting concentration is 10-40% (w/v).[2]
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Stir the mixture at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.[2]
-
Visually inspect for complete dissolution. If needed, the solubility can be quantified as described in Protocol 2.
-
This cyclodextrin-drug complex solution can then be sterile-filtered and used in your assay.
-
Crucial Control: It is essential to run a vehicle control containing the same concentration of cyclodextrin in the assay buffer to ensure the cyclodextrin itself does not cause any biological effects.[2]
Visualizations of Key Concepts
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Khan Academy [khanacademy.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 6-Methyluracil [chembk.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting unexpected results in 6-Amino-1-propyluracil experiments
Welcome to the Technical Support Center for pyrimidine analog experiments. This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers working with 6-Amino-1-propyluracil.
Disclaimer: this compound is a specific chemical entity for which detailed public-domain experimental troubleshooting data is limited[1][2]. The following guide is based on established principles for the synthesis, handling, and testing of related pyrimidine and uracil derivatives[3][4][5]. The protocols and troubleshooting steps provided are intended as a general framework and may require optimization for your specific experimental context.
Section 1: Synthesis and Purification Issues
This section addresses common challenges encountered during the synthesis and purification of this compound and similar compounds.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrimidine synthesis are common and can stem from several factors. The reaction to form the 6-aminouracil core typically involves the condensation of a urea derivative (N-propylurea) with a cyanoacetate ester (e.g., ethyl cyanoacetate) in the presence of a base[6][7].
Potential Causes & Solutions:
-
Base and Solvent: The choice of base and solvent is critical. Sodium ethoxide in ethanol is a common system. Ensure the base is fresh and anhydrous, as moisture can quench the reaction.
-
Reaction Time and Temperature: These reactions may require prolonged reflux (10-12 hours or more) to proceed to completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential product degradation from excessive heat.[8]
-
Purity of Starting Materials: Impurities in N-propylurea or ethyl cyanoacetate can introduce side reactions. Use freshly purified reagents whenever possible.
-
Work-up Procedure: Acidification is a critical step to precipitate the product.[7] Add the acid (e.g., acetic acid) slowly and monitor the pH to avoid re-dissolving the product or causing degradation.
Q2: My final product is difficult to purify and shows multiple spots on TLC/peaks on HPLC. What are these impurities?
A2: The presence of multiple impurities suggests that side reactions are occurring. In reactions involving 6-aminouracil and its precursors, several side products can form.[3][8]
Common Impurities & Troubleshooting Steps:
-
Unreacted Starting Materials: If you see starting materials, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or catalyst/base concentration.[8]
-
Polymerization/Self-Condensation: Aldehydes or other reactive species, if used in subsequent modifications, can polymerize.[3]
-
Incompletely Cyclized Intermediates: The final cyclization to form the pyrimidine ring may be slow. Adding a catalytic amount of a Brønsted or Lewis acid can sometimes facilitate the final cyclization and dehydration steps.[8]
-
Purification Strategy: 6-aminouracil derivatives can be challenging to purify via column chromatography due to their polarity. Recrystallization from a suitable solvent system (e.g., DMF/water or ethanol) is often more effective.[9]
General Experimental Protocol: Synthesis of 6-Aminouracil Core
This is a generalized protocol based on the synthesis of 6-aminouracil derivatives.[7]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add N-propylurea (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction via TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[8]
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add glacial acetic acid to adjust the pH to ~6, which will cause the product to precipitate.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing & Drying: Wash the precipitate with distilled water and then cold ethanol. Dry the final product in a desiccator.[7]
Section 2: Solubility and Stability
Ensuring your compound is fully dissolved and stable in your experimental system is critical for obtaining reliable data.
Frequently Asked Questions (FAQs)
Q3: I am having difficulty dissolving this compound for my biological assays. What solvents should I use?
A3: Uracil derivatives often exhibit limited solubility in aqueous buffers. A systematic approach to solvent screening is recommended.
Recommended Solvents & Strategies:
-
Organic Solvents: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are generally effective for dissolving a wide range of organic molecules for creating high-concentration stock solutions.[10]
-
Aqueous Buffers: For final assay concentrations, the compound is typically diluted from a DMSO stock into an aqueous buffer (e.g., PBS). The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[11]
-
pH Adjustment: The amino group on the uracil ring means the compound's solubility may be pH-dependent. Test solubility in buffers with different pH values.
-
Warming/Sonication: Gently warming the solution or using a sonicator can aid dissolution, but be cautious as this may also accelerate degradation.[10]
Data Presentation: Solvent Screening for Pyrimidine Analogs
The following table provides a hypothetical summary of solubility for a compound like this compound. Note: This is illustrative data.
| Solvent | Temperature | Solubility (Approx.) | Observations |
| Water | 25°C | < 0.1 mg/mL | Insoluble[10] |
| PBS (pH 7.4) | 25°C | ~0.1 mg/mL | Very slightly soluble |
| Ethanol | 25°C | ~1 mg/mL | Sparingly soluble |
| DMSO | 25°C | ≥ 100 mg/mL | Freely soluble[10] |
| DMF | 25°C | High | Freely soluble |
Q4: My compound seems to be losing activity over time in my assay buffer. How can I assess its stability?
A4: Compound stability is crucial. Uracil derivatives can be susceptible to degradation in aqueous solutions.[4][5] A stability study using HPLC is a standard method to quantify the compound's concentration over time.
Experimental Protocol: Assessing Compound Stability by HPLC
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Working Solution: Dilute the stock solution to the final desired concentration in your aqueous assay buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the working solution into several vials and incubate them under your experimental conditions (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately freeze it at -80°C to stop any further degradation.
-
HPLC Analysis: Analyze all samples by a stability-indicating reverse-phase HPLC method. A C18 column with a mobile phase of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.[3]
-
Quantification: Create a standard curve with known concentrations of the compound. Calculate the percentage of the compound remaining at each time point relative to time 0. A compound is often considered stable if >90% remains after 24 hours.
Section 3: Biological Assay Troubleshooting
This section focuses on issues that may arise when testing the biological activity of this compound. As a pyrimidine analog, it might be investigated for roles as an antimetabolite or an inhibitor of nucleotide synthesis pathways.[12][13]
Frequently Asked Questions (FAQs)
Q5: I am not observing any significant activity in my cell-based assay. What should I check?
A5: A lack of activity can be due to issues with the compound, the assay itself, or the biological hypothesis. A systematic troubleshooting approach is necessary.
Troubleshooting workflow for lack of biological activity.
Data Presentation: Troubleshooting Low Bioactivity
| Potential Issue | Verification Step | Corrective Action |
| Compound Purity/Identity | Re-run analytical characterization (NMR, LC-MS). | Re-synthesize or re-purify the compound. |
| Compound Degradation | Perform an HPLC stability study in the assay medium (see protocol above). | Prepare fresh solutions for each experiment; reduce incubation time if possible. |
| Inaccurate Concentration | Prepare a fresh stock solution and verify its concentration spectrophotometrically if possible. | Use calibrated pipettes; perform serial dilutions carefully. |
| Poor Cell Permeability | Use cell permeability prediction software or a specific permeability assay (e.g., PAMPA). | Modify the compound structure to improve lipophilicity or consider a different assay type (e.g., cell-free enzyme assay). |
| Assay Failure | Check that positive and negative controls are performing as expected. | Troubleshoot the assay protocol (reagents, cell health, instrument settings). |
| Incorrect Hypothesis | Review literature on related analogs. Test for target engagement directly if possible. | Select a different cell line or target; test a broader range of concentrations. |
Q6: My compound is showing high cytotoxicity across all cell lines, masking any specific activity. What can I do?
A6: High cytotoxicity can be a genuine effect or an artifact. It's important to distinguish between targeted and non-specific toxicity.
Troubleshooting Steps:
-
Lower the Concentration Range: Test the compound at a much lower concentration range to find a non-toxic window where specific effects might be observed.
-
Reduce Incubation Time: Shorter exposure times may reveal specific mechanistic effects before overwhelming cytotoxicity occurs.
-
Check for Aggregation: Some compounds form aggregates at high concentrations, which can cause non-specific cytotoxicity. Check for insolubility or precipitation in the assay medium.
-
Perform a Counter-Screen: Test the compound in a cell line known to lack the target of interest. If it is still cytotoxic, the effect is likely off-target.
Experimental Workflow and Protocols
The diagram below illustrates a typical workflow for synthesizing and screening a novel compound like this compound.
Experimental workflow from synthesis to biological screening.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing a compound's effect on cell proliferation or cytotoxicity.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (typically from a DMSO stock) in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]
Hypothetical Signaling Pathway
As a uracil analog, this compound could hypothetically interfere with nucleotide metabolism, a common mechanism for such compounds.[12] This could lead to replication stress and impact cell proliferation.[13]
Hypothetical mechanism of a uracil analog antimetabolite.
References
- 1. This compound | C7H11N3O2 | CID 104562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Uracil-induced replication stress drives mutations, genome instability, anti-cancer treatment efficacy, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-1-propyluracil
Welcome to the technical support center for the synthesis of 6-Amino-1-propyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the condensation reaction of N-propylurea with an ester of cyanoacetic acid, such as ethyl cyanoacetate. This reaction is typically carried out in the presence of a strong base like sodium ethoxide or sodium methoxide in an alcoholic solvent.[1]
Q2: What are the most common side reactions observed during the synthesis of this compound?
The primary side reactions in the synthesis of this compound and other N-substituted aminouracils include:
-
N3-Alkylation: The formation of the isomeric product, 6-Amino-3-propyluracil, is a common side reaction. The relative amounts of N1 and N3 alkylation depend on the reaction conditions.
-
Dialkylation: Alkylation at both N1 and N3 positions can occur, leading to the formation of 1,3-dipropyl-6-aminouracil.
-
Reaction at the C5 Position: The C5 position of the 6-aminouracil ring is electron-rich and susceptible to electrophilic attack, which can lead to the formation of various byproducts if electrophilic species are present.[1]
-
Reaction at the 6-Amino Group: The exocyclic amino group can also react with electrophiles, leading to the formation of N6-substituted byproducts.[1]
-
Hydrolysis of the Cyanoacetate: Under basic conditions, the ester functionality of ethyl cyanoacetate can be hydrolyzed to the corresponding carboxylate, which may not efficiently participate in the cyclization reaction.
Q3: I am observing a low yield of the desired this compound. What are the potential causes?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or base concentration can lead to incomplete reaction or favor the formation of side products.
-
Moisture in Reagents or Solvents: The presence of water can consume the strong base and lead to hydrolysis of the starting materials.
-
Inefficient Purification: The desired product may be lost during workup and purification steps if the procedure is not optimized.
-
Competing Side Reactions: As mentioned in Q2, the formation of isomeric byproducts and other side reactions directly reduces the yield of the target molecule.
Q4: How can I improve the regioselectivity of the propylation to favor the N1 position over the N3 position?
Achieving high regioselectivity for N1-alkylation can be challenging. Some strategies to favor N1 substitution include:
-
Use of a Bulky Alkylating Agent: While not directly applicable to propyl bromide, the principle is that sterically hindered alkylating agents may preferentially react at the less hindered N1 position.
-
Protection/Deprotection Strategy: Protecting the N3 position prior to alkylation and subsequently removing the protecting group is a common strategy to ensure N1 substitution. However, this adds extra steps to the synthesis.
-
Careful Control of Reaction Conditions: Factors such as the choice of base, solvent, and temperature can influence the N1/N3 ratio. Empirical optimization is often necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient base. 3. Presence of moisture. 4. Incorrect reaction temperature or time. | 1. Use freshly opened or purified reagents. 2. Ensure the correct stoichiometry of the base. 3. Use anhydrous solvents and dry glassware. 4. Optimize the reaction temperature and monitor the reaction progress using TLC or another appropriate analytical technique. |
| Mixture of N1 and N3 Isomers | 1. Lack of regioselectivity in the alkylation step. | 1. Modify reaction conditions (e.g., try different bases like potassium carbonate, or different solvents like DMF). 2. Consider a protection strategy for the N3 position if high purity of the N1 isomer is critical. |
| Presence of Multiple Unidentified Byproducts | 1. Over-alkylation (dialkylation). 2. Reactions at the C5 or 6-amino positions. 3. Degradation of starting materials or product. | 1. Use a stoichiometric amount of the alkylating agent. 2. Carefully control the reaction temperature to minimize side reactions. 3. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and byproducts. 2. Poor crystallization of the product. | 1. Employ different chromatographic techniques (e.g., preparative HPLC if column chromatography is insufficient). 2. Try different solvent systems for recrystallization. 3. Consider converting the product to a salt to facilitate purification and then regenerating the free base. |
Experimental Protocols
A general experimental protocol for the synthesis of 6-aminouracil derivatives is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Procedure for the Synthesis of 6-Aminouracils: [1]
-
To a solution of sodium methoxide in methanol, the substituted urea (in this case, N-propylurea) and cyanoacetic acid ester (e.g., ethyl cyanoacetate) are added.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the resulting disodium salt of the aminouracil is typically collected by filtration.
-
The salt is then dissolved in water and neutralized with an acid, such as hydrochloric acid or acetic acid, to precipitate the 6-aminouracil derivative.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification is typically achieved by recrystallization from an appropriate solvent.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Reaction Pathway and Potential Side Reactions
References
Technical Support Center: Enhancing the Purity of Synthesized 6-Amino-1-propyluracil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of synthesized 6-Amino-1-propyluracil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | - Ensure starting materials (N-propylurea and ethyl cyanoacetate) are pure and dry.- Verify the freshness and activity of the base (e.g., sodium ethoxide).- Extend the reaction time or slightly increase the reaction temperature, monitoring by TLC. |
| Side reactions occurring. | - Control the reaction temperature carefully to minimize byproduct formation.- Add reactants in the specified order to avoid unwanted side reactions. | |
| Product is an intractable oil or fails to crystallize | Presence of significant impurities. | - Attempt to purify a small sample by column chromatography to isolate the product and identify impurities.- Wash the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to remove non-polar impurities. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Recrystallization yields no crystals or very low recovery | Improper solvent choice. | - The chosen solvent may be too good a solvent (product remains in solution) or too poor a solvent (product crashes out amorphously).- Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, and mixtures thereof) to find a suitable recrystallization solvent or solvent system. |
| Product is too soluble at low temperatures. | - After dissolving the compound in a hot solvent, cool the solution slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation. | |
| Product purity does not improve after recrystallization | Co-crystallization of impurities. | - The impurity may have similar solubility properties to the product.- Consider a different recrystallization solvent or a multi-solvent system.- If impurities persist, column chromatography is recommended. |
| The impurity is isomeric with the product. | - Isomeric impurities can be difficult to remove by recrystallization. Column chromatography is the preferred method for separating isomers. | |
| Streaking or poor separation on TLC plate | Sample is too concentrated. | - Dilute the sample before spotting it on the TLC plate. |
| Inappropriate TLC solvent system. | - The eluent may be too polar or not polar enough. Experiment with different solvent systems of varying polarity (e.g., ethyl acetate/hexanes, dichloromethane/methanol). | |
| Compound is highly polar and interacting strongly with the silica gel. | - Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent to improve spot shape. | |
| Multiple spots on TLC after purification | Incomplete purification. | - Repeat the purification step (recrystallization or column chromatography).- For column chromatography, use a shallower solvent gradient for better separation. |
| Product degradation. | - 6-aminouracil derivatives can be sensitive to strong acids or bases and high temperatures. Ensure purification conditions are mild.- Check for degradation by re-analyzing a previously pure sample. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as N-propylurea and ethyl cyanoacetate. Side-products may also form, such as the self-condensation product of ethyl cyanoacetate or byproducts from the over-reaction of the aminouracil product. Hydrolysis of the cyanoacetate under basic conditions can also lead to impurities.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the solubility of structurally similar compounds like 6-propyl-2-thiouracil, good starting solvents for recrystallization trials would be ethanol, methanol, or a mixture of DMF and water.[1][2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: My compound is still impure after multiple recrystallizations. What should I do?
A3: If recrystallization fails to yield a product of the desired purity, column chromatography is the recommended next step. This technique offers a higher degree of separation based on the differential adsorption of the compound and its impurities to a stationary phase.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the TLC profile of your crude material with the fractions from column chromatography or the crystals from recrystallization against a pure standard (if available), you can assess the purity. The presence of a single spot on the TLC plate is a good indicator of purity.
Q5: What analytical techniques can be used to confirm the purity and identity of the final product?
A5: The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC) and by determining its melting point. The identity and structural confirmation can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Recrystallization Protocol
This is a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on small-scale trials.
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If the compound dissolves immediately at room temperature, the solvent is likely too polar. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling. If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, DMF/water).
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol provides a general guideline for the purification of this compound by column chromatography. The specific mobile phase should be determined through TLC analysis.
-
TLC Analysis: Develop a TLC solvent system that provides good separation of the desired product from its impurities. A good Rf value for the product is typically between 0.2 and 0.4. Common solvent systems for aminouracils include mixtures of ethyl acetate and hexanes or dichloromethane and methanol.
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica gel to pack evenly, tapping the column gently to dislodge any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Continuously run the mobile phase through the column, ensuring the silica gel bed does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Solubility of Structurally Similar Compounds
The following table summarizes the solubility of 6-propyl-2-thiouracil, a structurally related compound, which can provide guidance for solvent selection in the purification of this compound.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Diethyl ether | Insoluble |
| Chloroform | Insoluble |
| Benzene | Insoluble |
| Dilute alkali hydroxides | Soluble |
Data inferred from literature on 6-propyl-2-thiouracil.
Mandatory Visualization
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Logical Relationship for Troubleshooting Purification
Caption: Decision tree for troubleshooting the purification of this compound.
References
Common pitfalls in the handling and storage of 6-Amino-1-propyluracil
Technical Support Center: Uracil Derivatives
This guide addresses common pitfalls in the handling and storage of uracil derivatives. Due to the limited specific data available for 6-Amino-1-propyluracil, this document provides general guidance based on its known hazard classifications.
It also includes a comprehensive, detailed section on the more common and structurally related compound, Propylthiouracil (PTU) , as this is a frequent point of confusion and has extensive handling and safety data available.
Part 1: this compound (CAS: 53681-47-3)
Disclaimer: Detailed experimental data on the specific handling, storage, and degradation of this compound is not widely available. The following guidance is based on its GHS classification as a skin, eye, and respiratory irritant and general best practices for handling chemical powders.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound? A1: According to GHS classifications, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Q2: I'm seeing inconsistent results in my experiment. Could my this compound have degraded? A2: While specific degradation pathways are not well-documented, general best practices for similar compounds suggest that exposure to light, moisture, and extreme temperatures can lead to degradation. Store the compound in a tightly sealed, opaque container in a cool, dry place. If you suspect degradation, it is best to use a fresh batch of the reagent.
Q3: What should I do in case of accidental exposure? A3:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth and seek immediate medical advice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound is difficult to dissolve. | Use of an inappropriate solvent. | Solubility data is limited. Test small quantities in common laboratory solvents (e.g., DMSO, DMF, ethanol) to find a suitable one. Gentle heating or sonication may aid dissolution. |
| Observed irritation despite wearing gloves. | Glove material may not be resistant, or contamination may have occurred during de-gloving. | Ensure you are using chemically resistant gloves. Review and follow proper glove removal procedures to avoid contaminating your skin. |
| Powder becomes airborne during weighing. | Improper handling technique. | Weigh the powder in a chemical fume hood or a ventilated balance enclosure. Use appropriate tools like a chemical spatula and avoid creating dust clouds. |
Part 2: Propylthiouracil (PTU) (CAS: 51-52-5) - A Common Uracil Derivative
This section provides detailed information on Propylthiouracil (PTU), a widely studied compound often confused with other uracil derivatives.
Troubleshooting Guide: Propylthiouracil (PTU)
| Problem | Potential Cause | Recommended Solution |
| Solution appears cloudy or has precipitated. | Low solubility in the chosen solvent; temperature fluctuations. | PTU has very slight solubility in water (1.1 mg/mL at 20°C).[2] It is more soluble in 1N NaOH (50 mg/mL) or alcohol (16 mg/mL).[2] Ensure the solvent and concentration are appropriate. Store solutions at a constant, recommended temperature. |
| Inconsistent biological activity in assays. | Compound degradation due to improper storage. | PTU should be protected from light.[3] Store in a tightly closed, light-resistant container at room temperature in a dry, well-ventilated place. |
| Spill occurred in the lab. | Accidental mishandling. | Evacuate personnel to a safe area. Wear full PPE, including a respirator. Use dry cleanup procedures; avoid generating dust.[3] Dampen with water before sweeping or use a HEPA-filtered vacuum.[3] |
| User experiences headache, dizziness, or nausea after handling. | Inhalation of powder or vapor. | Handle PTU exclusively in a well-ventilated area or chemical fume hood. Ensure proper PPE is worn. If symptoms occur, move to fresh air and seek medical attention if they persist.[4] |
Data Presentation: Quantitative Summaries
Table 1: Physical and Chemical Properties of Propylthiouracil (PTU)
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂OS | [5] |
| Molecular Weight | 170.23 g/mol | [5] |
| Appearance | White crystalline powder, starch-like | [3][5] |
| Taste | Bitter | [6][5] |
| Melting Point | 219-221 °C | [7] |
Table 2: Solubility Data for Propylthiouracil (PTU)
| Solvent | Solubility | Conditions | Source |
| Water | 1.1 mg/mL | 20 °C | [2] |
| Boiling Water | 10 mg/mL | 100 °C | [2] |
| Alcohol (Ethanol) | 16 mg/mL | Not Specified | [2] |
| Acetone | 16 mg/mL | Not Specified | [2] |
| 1 N NaOH | 50 mg/mL | Heat may be needed | [2] |
| Ether, Chloroform, Benzene | Essentially Insoluble | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in 1N NaOH
-
Safety First: Don appropriate PPE, including safety goggles with side-shields, chemically resistant gloves, and a lab coat. Conduct all work in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of Propylthiouracil powder using a calibrated analytical balance. For 10 mL of solution, weigh 100 mg of PTU.
-
Dissolution: Transfer the weighed PTU powder to a suitable volumetric flask (e.g., 10 mL).
-
Solvent Addition: Add approximately half the final volume (e.g., 5 mL) of 1N NaOH to the flask.
-
Mixing: Gently swirl the flask to dissolve the powder. If needed, the protocol allows for gentle heating to aid dissolution.[2] A magnetic stirrer can also be used.
-
Final Volume: Once the solid is completely dissolved, add 1N NaOH to the calibration mark on the volumetric flask.
-
Storage: Cap the flask and invert several times to ensure a homogenous solution. Transfer the solution to a clearly labeled, light-resistant storage container. Store as recommended.
Protocol 2: Small-Scale Spill Cleanup Procedure
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated. Restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, eye protection, and a suitable dust respirator.[3]
-
Contain & Clean:
-
Gently cover the spill with a damp paper towel to avoid generating dust.[3]
-
Alternatively, use dry cleanup procedures.[3] Carefully sweep up the powder using a brush and dustpan and place it into a labeled, sealable container for hazardous waste.
-
Absorbent solutions can be bound with diatomite or universal binders.[8]
-
-
Decontaminate: Wipe the spill area with a cloth dampened with alcohol or a suitable detergent solution.[8]
-
Dispose: All contaminated materials (gloves, paper towels, etc.) must be placed in the sealed hazardous waste container. Dispose of the waste according to local, state, and federal regulations.[8]
-
Hygiene: Wash hands thoroughly with soap and water after cleanup is complete.[8]
Visualizations
References
- 1. This compound | C7H11N3O2 | CID 104562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating the Purity of 6-Amino-1-propyluracil: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of quality control and a prerequisite for further investigation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 6-Amino-1-propyluracil, a substituted uracil derivative of interest in medicinal chemistry. This document outlines a detailed HPLC protocol, presents a comparative analysis of purity assessment methods, and includes an illustrative diagram to clarify the experimental workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and widely used technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC method can effectively separate this compound from potential synthesis-related impurities and degradation products.
Experimental Protocol: Purity Determination of this compound by HPLC
This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Buffer: Phosphate buffer (e.g., 20 mM potassium phosphate monobasic), pH adjusted to 3.0 with phosphoric acid.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Prepare a reference standard solution of known purity at the same concentration.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Buffer (A) and Acetonitrile (B).
-
Gradient Program: Start with 95% A and 5% B, hold for 2 minutes. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Comparison of Analytical Methods for Purity Validation
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. The following table compares the formulated HPLC method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Combines the separation power of LC with the mass analysis capabilities of MS/MS for identification and quantification.[1][2][3] | Separation of volatile compounds followed by ionization and mass-based detection.[4] |
| Sensitivity | Good (ng to µg range).[5][6] | Excellent (pg to fg range).[1] | Very good (pg to ng range), especially for volatile compounds.[4] |
| Selectivity | Good, based on chromatographic resolution. | Excellent, based on both chromatographic separation and mass-to-charge ratio.[1] | Excellent for volatile and semi-volatile compounds. |
| Impurity Identification | Limited to comparison with reference standards. | Provides molecular weight and structural information for unknown impurity identification.[1][3] | Provides fragmentation patterns for structural elucidation of volatile impurities.[4] |
| Sample Volatility | Not required. | Not required. | Requires volatile or derivatized analytes.[4] |
| Instrumentation | Widely available and relatively low cost. | More complex and expensive instrumentation. | Requires a GC-MS system. |
| Typical Use Case | Routine purity checks, quality control, and quantitative analysis. | Impurity profiling, identification of unknown impurities, and metabolic studies.[3][7] | Analysis of residual solvents, volatile impurities, and thermally stable derivatives. |
Potential Impurities in this compound
The synthesis of this compound may lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing a robust analytical method for purity validation. Common impurities could include:
-
Starting materials: Unreacted starting materials used in the synthesis.
-
Intermediates: Incompletely reacted intermediates from the synthetic pathway.
-
Isomers: Positional isomers formed during the synthesis.
-
Degradation products: Products formed due to the instability of the final compound under certain conditions (e.g., hydrolysis, oxidation).
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
Validating the purity of this compound is a critical step in its development and application. HPLC provides a reliable and robust method for quantitative purity assessment. However, for a comprehensive characterization and identification of unknown impurities, orthogonal techniques such as LC-MS/MS are invaluable.[1][3] The choice of methodology will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. This guide provides a foundational framework for researchers to establish a scientifically sound approach to purity validation for this compound.
References
- 1. hpst.cz [hpst.cz]
- 2. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study [mdpi.com]
Unveiling the Biological Potential of 6-Amino-1-propyluracil and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of 6-Amino-1-propyluracil and its analogs. While specific experimental data on this compound is not extensively available in current literature, this document provides a comprehensive overview of the known biological effects of its parent molecule, 6-aminouracil, and a range of its derivatives. This comparison spans anticancer, antiviral, and enzyme-inhibiting properties, supported by available experimental data and methodologies.
Introduction to 6-Aminouracil Derivatives
6-Aminouracil, a pyrimidine derivative, serves as a versatile scaffold in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities.[1][2] Modifications at the N1, N3, C5, and C6 positions of the uracil ring have led to the development of compounds with significant therapeutic potential. These derivatives have been investigated for their roles as anticancer agents, antivirals, and enzyme inhibitors.[1][2] This guide will explore the structure-activity relationships of these analogs, providing a framework for understanding their therapeutic promise.
Comparative Analysis of Biological Activity
The biological activity of 6-aminouracil derivatives is highly dependent on the nature and position of their chemical substitutions. The following sections and tables summarize the available data for various analogs, categorized by their primary biological effects.
Anticancer Activity
Derivatives of 6-aminouracil have shown notable efficacy against various cancer cell lines. The introduction of different heterocyclic rings or side chains at the C6 position, for instance, has been a successful strategy in enhancing anticancer potential.[3]
A study on a series of 6-aminouracil derivatives demonstrated that attaching a pyrimidine-2-thione ring via an amino bridge resulted in compounds with significant activity against the prostate cancer cell line, PC3.[3] Chloroacetylation of 6-aminouracil also improved its anticancer effects.[3] Furthermore, the attachment of substituted furan rings through an amino bridge led to moderate anticancer activity.[3]
In a different study, 5-cinnamoyl-6-aminouracil derivatives were evaluated for their anticancer properties.[4] 1,3-Dimethyl-5-cinnamoyl-6-aminouracil was found to be active in an in vivo P388 leukemia model.[4] Other analogs with hydrophilic side chains on the 6-amino group exhibited cytotoxic activity against L1210 leukemia cells in vitro.[4]
| Compound/Analog | Target/Cell Line | Activity (IC₅₀/T/C%) | Reference |
| 6-Aminouracil | PC3 (Prostate Cancer) | 362 µM | [3] |
| 6-[(4,6-Dimethylpyrimidin-2-yl)thioacetamido]uracil | PC3 (Prostate Cancer) | 43.95 µM | [3] |
| 6-[(4-Phenylpyrimidin-2-yl)thioacetamido]uracil | PC3 (Prostate Cancer) | 79.20 µM | [3] |
| 6-(Chloroacetylamino)uracil | PC3 (Prostate Cancer) | 21.21 µM | [3] |
| 6-[(5-Nitro-2-furyl)methyleneamino]uracil | PC3 (Prostate Cancer) | 7.02 µM | [3] |
| 6-[(5-Methyl-2-furyl)methyleneamino]uracil | PC3 (Prostate Cancer) | 8.57 µM | [3] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | T/C = 124% | [4] |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. T/C%: Treated vs. Control percentage, an indicator of in vivo antitumor activity. A higher value indicates greater efficacy.
Antiviral Activity
N1 and N3-disubstituted uracil derivatives have been identified as having a broad antiviral effect, notably against SARS-CoV-2 variants. These non-nucleoside analogs have been shown to inhibit the activity of the recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[5][6]
| Compound/Analog | Virus | Cell Line | Activity (IC₅₀) | Reference |
| N1,N3-Disubstituted Uracil Derivatives (general) | SARS-CoV-2 (Delta and Beta variants) | Vero E6 | 13.3 to 49.97 µM | [5][6] |
| N1,N3-Disubstituted Uracil Derivatives (general) | SARS-CoV-2 (Omicron variant) | Vero E6 | 7.92 to 28.21 µM | [5] |
Enzyme Inhibitory Activity
A structurally related compound, 6-propyl-2-thiouracil (PTU), is a well-known inhibitor of thyroid peroxidase (TPO), an enzyme essential for thyroid hormone synthesis.[7][8] This highlights the potential for 6-aminouracil derivatives to act as enzyme inhibitors. Studies have also explored the inhibitory action of 6-aminouracil derivatives against adenosine-3',5'-cyclic phosphate phosphodiesterase.
The inhibitory mechanism of PTU on thyroid peroxidase involves preventing the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin.[7] It also peripherally inhibits the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Anticancer Activity Assessment (Sulforhodamine B Assay)
This assay is used to determine cytotoxicity by measuring cell density based on the cellular protein content.
-
Cell Plating: Cancer cells (e.g., PC3) are plated in 96-well plates and incubated.
-
Compound Addition: The test compounds are added at various concentrations.
-
Incubation: The plates are incubated for a specified period.
-
Fixation: The cells are fixed in situ by adding cold trichloroacetic acid.
-
Staining: The fixed cells are stained with sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell growth is calculated.[3]
In Vivo Anticancer Activity Assessment (P388 Leukemia Model)
This model evaluates the efficacy of potential anticancer agents in mice.
-
Tumor Implantation: Mice are implanted intraperitoneally with P388 leukemia cells.
-
Treatment: The test compound is administered to the mice, typically intraperitoneally, according to a specific dosage and schedule.
-
Observation: The mice are monitored for survival.
-
Data Analysis: The median survival time of the treated group is compared to that of the untreated control group, and the result is expressed as a percentage of the control survival time (% T/C).[4]
Antiviral Activity Assessment (Cytopathic Effect Assay)
This assay measures the ability of a compound to inhibit the virus-induced destruction of host cells.
-
Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Virus Infection: The cells are then infected with the virus (e.g., SARS-CoV-2).
-
Incubation: The plates are incubated until a cytopathic effect (CPE) is observed in the virus-infected control wells.
-
CPE Evaluation: The extent of CPE is evaluated, often after staining with a dye like crystal violet.
-
IC₅₀ Calculation: The concentration of the compound that inhibits the viral CPE by 50% is determined.[5]
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of anticancer action for 6-aminouracil derivatives.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Propylthiouracil - Wikipedia [en.wikipedia.org]
6-Amino-1-propyluracil versus other uracil derivatives in biological assays
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of key uracil derivatives in various biological assays. This guide provides a comparative overview of 5-Fluorouracil, 6-Methyluracil, and Propylthiouracil, supported by experimental data and detailed methodologies.
While the initial focus of this guide was to include a comparison with 6-Amino-1-propyluracil, a thorough search of scientific literature and databases revealed no available data on the biological activity of this specific compound. The primary citations for this compound are in the context of its use as a template molecule in the development of molecularly imprinted polymers for chemical sensing, with no reported biological assays. Therefore, this guide will focus on three well-characterized uracil derivatives with significant and distinct biological activities.
Introduction to Uracil and Its Derivatives
Uracil is a fundamental component of ribonucleic acid (RNA), and its derivatives constitute a broad class of compounds with diverse and potent biological activities. These activities range from anticancer and antiviral to antithyroid effects, making them a cornerstone in medicinal chemistry and drug development. The therapeutic efficacy of uracil derivatives is largely dependent on the nature and position of substitutions on the pyrimidine ring. This guide provides a comparative analysis of three key uracil derivatives: 5-Fluorouracil, an anticancer agent; 6-Methyluracil, a compound known to stimulate cell proliferation; and Propylthiouracil, an antithyroid drug.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various biological assays for the selected uracil derivatives, allowing for a direct comparison of their potency and effects.
Table 1: Anticancer Activity of 5-Fluorouracil
| Cell Line | Assay | IC50 (µM) | Exposure Time | Citation |
| HCT 116 (Colon Cancer) | MTT Assay | 185 | 1 day | [1] |
| HCT 116 (Colon Cancer) | MTT Assay | 11.3 | 3 days | [1] |
| HCT 116 (Colon Cancer) | MTT Assay | 1.48 | 5 days | [1] |
| HT-29 (Colon Cancer) | MTT Assay | 11.25 | 5 days | [1] |
| SW620 (Colon Cancer) | MTT Assay | 13 µg/ml (~100 µM) | 48 hours | [2] |
Table 2: Cell Proliferation Activity of 6-Methyluracil
| Cell Line | Assay | Parameter | Value | Citation |
| Immortalized Lung Epithelial Cells | Proliferation Assay | Maximum Tolerated Dose (MTD) | 0.24 mM | [3] |
| Immortalized Lung Epithelial Cells | Proliferation Assay | IC50 | > 10 mM | [3] |
Table 3: Antithyroid Activity of Propylthiouracil
| Enzyme/Assay | Parameter | IC50 (µM) | Citation |
| Thyroid Peroxidase (TPO) - Guaiacol Assay | Inhibition | Not explicitly stated, but ranked less potent than MMI | [4] |
| Thyroid Peroxidase (TPO) - Amplex UltraRed Assay | Inhibition | Not explicitly stated, but ranked less potent than MMI | [4] |
| Lactoperoxidase (LPO) - ABTS Oxidation | Inhibition | Higher than 7.0 ± 1.1 µM (less potent than MMI) | [5] |
Mechanisms of Action and Signaling Pathways
The distinct biological effects of these uracil derivatives are a direct result of their unique mechanisms of action and their interactions with cellular pathways.
5-Fluorouracil: A Multi-faceted Anticancer Agent
5-Fluorouracil (5-FU) exerts its cytotoxic effects through multiple mechanisms.[6] Its active metabolites can inhibit thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[6] This leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and repair, ultimately causing cell death. Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction of these nucleic acids and contributing to its anticancer activity.[6][7] 5-FU is known to induce cell cycle arrest, particularly in the S-phase, and trigger apoptosis.[2]
6-Methyluracil: A Stimulator of Cell Proliferation
In contrast to the cytotoxic effects of 5-FU, 6-Methyluracil has been shown to promote cell proliferation. Studies on immortalized lung epithelial cells have demonstrated that 6-Methyluracil can stimulate cell regeneration.[3] While the precise molecular mechanism is not fully elucidated, it is believed to influence the cell cycle, promoting entry into the proliferative phases. Its low toxicity, as indicated by a high IC50 value, suggests a different mode of interaction with cellular machinery compared to cytotoxic uracil analogues.[3]
Propylthiouracil: An Inhibitor of Thyroid Hormone Synthesis
Propylthiouracil (PTU) is a thio-substituted uracil derivative used in the treatment of hyperthyroidism.[8][9] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[10][11] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[10] By inhibiting TPO, PTU effectively reduces the production of thyroid hormones.[10] Additionally, PTU inhibits the peripheral conversion of T4 to the more active T3, further contributing to its antithyroid effect.[8][11]
References
- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. jppres.com [jppres.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 9. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
Structural activity relationship (SAR) studies of 6-Amino-1-propyluracil derivatives
An Objective Comparison of 6-Amino-1-propyluracil Derivatives and Related Compounds in Scientific Research
This guide provides a comparative analysis of the structural activity relationships (SAR) of 6-aminouracil derivatives based on available experimental data. The focus is on how modifications to the uracil scaffold influence biological activities, including anticancer and cell proliferation properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Structural Activity Relationship Insights
The biological activity of 6-aminouracil derivatives is significantly influenced by the nature and position of substituents on the uracil ring. Studies have explored modifications at the C5, C6, and N1 positions, revealing key relationships between chemical structure and biological function.
For instance, the introduction of different heterocyclic rings at the C6 position of the 6-aminouracil core has been shown to modulate anticancer activity. The attachment of a pyrimidine-2-thione ring via an amino bridge, as seen in certain derivatives, has demonstrated a significant improvement in anticancer potency against the PC3 prostate cancer cell line, with IC50 values in the micromolar range.[1] Similarly, chloroacetylation at the 6-amino position has also been found to enhance cytotoxic activity.[1]
Furthermore, research into 6-substituted uracil derivatives has indicated that modifications at the N1 and C6 positions can influence cell proliferation. For example, compounds such as 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil have exhibited high proliferative activity in immortalized lung epithelial cells, suggesting their potential for tissue regeneration applications.[2]
The broader class of 5- and 6-aminouracil derivatives are recognized as valuable precursors for synthesizing a wide range of heterocyclic compounds with diverse therapeutic applications, including antimicrobial, anticancer, and antiviral activities.[3]
Comparative Biological Data
The following tables summarize the quantitative data from studies on 6-aminouracil derivatives, highlighting their anticancer and cell proliferative activities.
Table 1: Anticancer Activity of 6-Aminouracil Derivatives against PC3 Cell Line [1]
| Compound | Structure / Modification at C6 | IC50 (µM) |
| 1 | 6-aminouracil (parent compound) | 362 |
| 3a | Attachment of a pyrimidine-2-thione ring via an amino bridge | 43.95 |
| 3c | Attachment of a pyrimidine-2-thione ring via an amino bridge | 79.20 |
| 4 | Chloroacetylation of the 6-amino group | 21.21 |
Table 2: Proliferative Activity of 6-Substituted Uracil Derivatives on Lung Cells [2]
| Compound | Structure | Maximum Tolerated Dose (µg/mL) | Proliferation Level (%) |
| 3-methyl-6-cyclopropyluracil | N/A | >1000 | ~150 |
| 1-butyl-6-methyluracil | N/A | >1000 | ~140 |
| 6-methyluracil (Reference) | N/A | >1000 | ~120 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In-Vitro Anticancer Activity Assay (SRB Method)[1]
-
Cell Line and Culture: The human prostate cancer cell line (PC3) was used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: The synthesized compounds were dissolved in DMSO to prepare stock solutions.
-
Cell Plating: Cells were seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for a further 48-72 hours.
-
Cell Fixation and Staining: After incubation, the cells were fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B (SRB) dye.
-
Measurement: The protein-bound dye was solubilized with a Tris-base solution, and the absorbance was measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Cell Proliferation Assay[2]
-
Cell Line: Immortalized lung epithelial cells were used.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Addition: After 24 hours, the test compounds were added at various concentrations.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Assay: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The optical density was measured at 540 nm.
-
Data Interpretation: The level of cell proliferation was determined by comparing the absorbance of treated cells to untreated control cells. The maximum tolerated dose was also determined based on cell viability.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of 6-aminouracil derivatives.
Caption: Workflow for SAR studies of 6-aminouracil derivatives.
References
- 1. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. jppres.com [jppres.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Amino-1-propyluracil and 6-Propylthiouracil: A Guide for Researchers
This guide provides a detailed comparative analysis of 6-Amino-1-propyluracil and the well-established antithyroid drug, 6-propylthiouracil (PTU). While extensive experimental data is available for 6-propylthiouracil, allowing for a thorough evaluation of its performance, research on the specific biological activities of this compound is limited. This comparison, therefore, juxtaposes the known therapeutic agent with a structurally related compound of potential, yet largely unexplored, pharmacological interest.
Chemical Structure and Properties
A fundamental distinction between the two molecules lies in their core chemical structures. 6-Propylthiouracil is a thiourea-based derivative of uracil, characterized by a sulfur atom at the C2 position of the pyrimidine ring. In contrast, this compound features an amino group at the C6 position and retains the keto-enol tautomerism of uracil.
| Property | This compound | 6-Propylthiouracil |
| Chemical Formula | C7H11N3O2 | C7H10N2OS |
| Molecular Weight | 169.18 g/mol | 170.23 g/mol [1] |
| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione | 6-propyl-2-sulfanylidene-1H-pyrimidin-4-one[1] |
| Appearance | - | White, crystalline powder[2] |
| Solubility | - | Very slightly soluble in water[2] |
Mechanism of Action and Therapeutic Applications
6-Propylthiouracil (PTU) is a well-established antithyroid agent used in the management of hyperthyroidism, particularly in Graves' disease.[1][3] Its mechanism of action is twofold:
-
Inhibition of Thyroid Hormone Synthesis: PTU inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[1][3]
-
Peripheral Inhibition of T4 to T3 Conversion: PTU also inhibits the peripheral deiodination of T4 to the more potent T3, contributing to its therapeutic effect.[1][2]
This compound , on the other hand, does not have a well-documented mechanism of action or established therapeutic applications. However, the broader class of 6-aminouracil derivatives has been investigated for a range of biological activities, including potential antibacterial, antitumor, and anti-inflammatory properties.[4] Further research is required to determine if this compound exhibits any of these activities.
Experimental Data: 6-Propylthiouracil
Numerous studies have quantified the efficacy and safety profile of 6-propylthiouracil. The following tables summarize key experimental findings.
Table 1: Pharmacokinetic Properties of 6-Propylthiouracil
| Parameter | Value | Reference |
| Bioavailability | 80-95% | [1] |
| Protein Binding | 70% | [1] |
| Elimination Half-life | 1-2 hours | [1] |
| Metabolism | Hepatic (glucuronidation) | [1] |
| Excretion | Urine | [2] |
Table 2: Clinical Efficacy of 6-Propylthiouracil in Hyperthyroidism
| Study Type | Patient Population | Key Findings | Reference |
| Meta-analysis of Randomized Controlled Trials | Patients with hyperthyroidism | MMI may be more effective in reducing T3, T4, FT3, and FT4 levels compared to PTU. | [5] |
| Randomized Clinical Trial | Patients with hyperthyroidism | Pretreatment with PTU before radioiodine therapy may reduce the cure rate. | [6] |
Experimental Protocols
Protocol: Evaluation of Antithyroid Activity in a Rat Model
This protocol is based on methodologies described in studies evaluating thiouracil derivatives.[7]
-
Induction of Hyperthyroidism: Male Wistar rats are administered L-thyroxine (e.g., 600 µg/kg, i.p.) daily for a specified period to induce a hyperthyroid state.
-
Treatment Administration: The test compound (e.g., 6-propylthiouracil at a specific dose) is administered orally to the hyperthyroid rats for a defined treatment period. A control group receives the vehicle.
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Serum levels of T3, T4, and Thyroid Stimulating Hormone (TSH) are measured using appropriate immunoassay kits.
-
Data Analysis: Changes in hormone levels between the treatment and control groups are statistically analyzed to determine the antithyroid efficacy of the compound.
Visualizing the Mechanism of Action of 6-Propylthiouracil
The following diagrams illustrate the key signaling pathway inhibited by 6-propylthiouracil and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of 6-Propylthiouracil.
Caption: Workflow for evaluating antithyroid activity.
Conclusion
6-Propylthiouracil is a well-characterized antithyroid drug with a clear mechanism of action and extensive supporting experimental and clinical data. In contrast, this compound remains a largely uninvestigated compound. While its structural similarity to other biologically active aminouracil derivatives suggests potential pharmacological properties, a comprehensive comparative analysis is hampered by the current lack of specific experimental evidence. Future research into the biological effects of this compound is necessary to elucidate its potential as a therapeutic agent and to enable a direct and meaningful comparison with established drugs like 6-propylthiouracil.
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propylthiouracil before 131I therapy of hyperthyroid diseases: effect on cure rate evaluated by a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of 6-Propylthiouracil (PTU): A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 6-propylthiouracil (PTU), a prominent antithyroid agent. Due to the limited availability of public data on 6-Amino-1-propyluracil, this document focuses on the structurally related and extensively studied compound, 6-propylthiouracil. The following sections detail its mechanism of action, present quantitative data from in vitro and in vivo studies, and provide an overview of relevant experimental methodologies.
Mechanism of Action
6-Propylthiouracil (PTU) is a thionamide drug used in the management of hyperthyroidism, most commonly associated with Graves' disease.[1][2] Its therapeutic effects are primarily achieved through two distinct mechanisms:
-
Inhibition of Thyroid Hormone Synthesis: PTU's primary action is to block the synthesis of thyroid hormones within the thyroid gland. It achieves this by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues on thyroglobulin, a precursor protein for thyroid hormones.[1][3][4] This inhibition prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the building blocks of thyroxine (T4) and triiodothyronine (T3).[1]
-
Inhibition of Peripheral T4 to T3 Conversion: A unique characteristic of PTU, distinguishing it from other thionamides like methimazole (MMI), is its ability to inhibit the peripheral conversion of T4 to the more potent T3.[1][2][4] This is accomplished by inhibiting the enzyme 5'-deiodinase, which is responsible for this conversion in peripheral tissues.[2][3]
Quantitative Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo activities of 6-propylthiouracil, with methimazole included for comparative analysis.
Table 1: In Vitro Activity of 6-Propylthiouracil and Methimazole
| Compound | Assay | Target | Species | IC50 | Reference |
| 6-Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) Inhibition | Rat | 8.1 x 10⁻⁸ mol/L | [5] | |
| Thyroid Peroxidase (TPO) Inhibition | Monkey | 4.1 x 10⁻⁶ mol/L | [5] | ||
| Methimazole (MMI) | Thyroid Peroxidase (TPO) Inhibition | Human | 8 x 10⁻⁷ M | [5] |
Table 2: In Vivo Activity of 6-Propylthiouracil and Methimazole
| Compound | Species | Dosage | Effect | Reference |
| 6-Propylthiouracil (PTU) | Rat | 10 mg (intraperitoneal) | Significant decrease in TPO activity | [5] |
| Human | 100-200 mg/day | Transient neonatal hypothyroidism in offspring | [5] | |
| Methimazole (MMI) | Human | 15 mg/day | Suitable for mild and moderate Graves' disease | [6] |
| Human | 30 mg/day | Advisable for severe cases of Graves' disease | [6] |
Table 3: Comparative Efficacy of PTU and MMI in Normalizing Free T4 (FT4) Levels in Humans at 12 Weeks
| Treatment Group | Percentage of Patients with Normal FT4 | p-value (vs. MMI 30 mg/d) | Reference |
| MMI 30 mg/d | 96.5% | - | [6] |
| PTU 300 mg/d | 78.3% | 0.001 | [6] |
| MMI 15 mg/d | 86.2% | 0.023 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of 6-propylthiouracil.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This high-throughput screening assay is used to identify inhibitors of TPO.
-
Source of TPO: Thyroid microsomes are prepared from rat thyroid glands.[7][8]
-
Reagents:
-
Procedure:
-
The reaction is conducted in a 96- or 384-well plate.[8]
-
The reaction mixture consists of the AUR reagent, microsomal protein, H₂O₂, and potassium phosphate buffer.[7]
-
The test compound is added at various concentrations to determine a dose-response curve.[7]
-
The plate is incubated, and the fluorescence generated from the oxidation of AUR by TPO is measured using a plate reader.[9]
-
-
Data Analysis: The inhibition of TPO activity is calculated by comparing the fluorescence in the presence of the test compound to that of the control. The IC50 value is then determined.[8]
In Vivo Assessment of Antithyroid Activity in Rats
This protocol is used to evaluate the effect of antithyroid drugs on thyroid hormone synthesis in vivo.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.[10]
-
Procedure:
-
Rats are administered a tracer dose of Na¹²⁵I intraperitoneally.[10]
-
After a set period (e.g., 30 minutes) to allow for iodide uptake by the thyroid, graded doses of PTU are injected.[10]
-
At specified time intervals, the animals are sacrificed, and the thyroid glands are removed.[10]
-
Blood samples are collected to measure plasma PTU levels.[10]
-
-
Endpoint Measurement: The amount of radioactivity in the thyroid glands is measured to determine the extent of thyroid hormone synthesis.[10]
-
Data Analysis: The inhibition of thyroid hormone synthesis is correlated with the plasma concentrations of PTU.[10]
Mandatory Visualizations
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by PTU
Caption: Mechanism of action of 6-propylthiouracil (PTU).
Experimental Workflow for In Vitro TPO Inhibition Assay
Caption: Workflow for the in vitro TPO inhibition assay.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. academic.oup.com [academic.oup.com]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 10. Correlation of plasma propylthiouracil levels with inhibition of thyroid hormone synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Involving 6-Propylthiouracil
A Note on the Investigated Compound: Initial searches for "6-Amino-1-propyluracil" did not yield specific, reproducible experimental data. The available scientific literature overwhelmingly points towards extensive research on a closely related and clinically significant compound, 6-Propyl-2-thiouracil (PTU) . This guide will therefore focus on the experimental reproducibility of PTU, a widely studied antithyroid agent. It is presumed that the original query intended to investigate this compound.
This guide provides a comprehensive comparison of experimental protocols and data relating to 6-Propyl-2-thiouracil (PTU). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and detailed experimental methodologies to ensure reproducibility.
Comparison of Antithyroid Agents: 6-Propylthiouracil vs. Methimazole
The primary alternative to PTU in the treatment of hyperthyroidism is Methimazole (MMI). The selection between these two drugs often depends on the specific clinical scenario, with efficacy and safety being key considerations.
Table 1: Clinical Efficacy and Safety of 6-Propylthiouracil (PTU) vs. Methimazole (MMI)
| Parameter | 6-Propylthiouracil (PTU) | Methimazole (MMI) | Key Findings |
| Primary Outcome (In-hospital death or discharge to hospice for thyroid storm) | 8.5% (56 of 656 patients) | 6.3% (46 of 727 patients) | No significant difference was found in mortality or adverse events for patients treated for thyroid storm[1][2]. |
| Reduction of Thyroid Hormone Levels | Less effective in rapid normalization | More rapid normalization of thyroid hormone levels[3]. | MMI may be more effective in reducing T3, T4, FT3, and FT4 levels[4]. |
| Risk of Hypothyroidism | Lower risk | Higher risk | MMI treatment may lead to a higher incidence of hypothyroidism[4]. |
| Risk of Liver Function Damage | Higher risk | Lower risk | MMI is associated with a decreased risk of liver function damage compared to PTU[4]. |
| Use in Pregnancy | Safer alternative, particularly in the first trimester | Higher risk of congenital anomalies | PTU is confirmed to be a safer option for treating hyperthyroidism in pregnant women[5]. |
| Adverse Events (Overall) | Higher incidence of mild hepatotoxicity | Significantly lower adverse events at lower doses (15 mg/d) | The incidence of adverse effects with MMI is dose-dependent[6]. |
Experimental Protocols
Reproducibility in scientific research is contingent on detailed and accurate methodologies. Below are protocols for the synthesis of PTU and key biological assays for evaluating its activity.
Synthesis of 6-Propyl-2-thiouracil (PTU)
The synthesis of 6-n-Propyl-2-thiouracil can be achieved through the condensation of ethyl β-oxohexanoate with thiourea in the presence of a base. A radiolabeled version, 6-n-Propyl-2-thiouracil-6-¹⁴C, has been prepared with a radiochemical yield of 34% from sodium butyrate-1-¹⁴C[7].
Protocol for Synthesis of Radiolabeled PTU[7]:
-
Preparation of Butyryl chloride-1-¹⁴C: This is prepared from butyric acid-1-¹⁴C.
-
Condensation to form ethyl β-oxohexanoate-β-¹⁴C: Butyryl chloride-1-¹⁴C is condensed with sodio ethylacetoacetate.
-
Final Condensation: The resulting β-keto ester is condensed with thiourea in the presence of sodium ethoxide to yield 6-n-Propyl-2-thiouracil-6-¹⁴C.
Biological Activity Assays
The primary mechanism of action for PTU is the inhibition of thyroperoxidase (TPO) and type I iodothyronine deiodinase (ID-1).
1. Thyroperoxidase (TPO) Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of TPO, which is crucial for thyroid hormone synthesis. A common method is the Amplex® UltraRed (AUR) assay[6][8].
Protocol for AUR-TPO Inhibition Assay[8]:
-
Materials: Rat thyroid microsomes (source of TPO), Amplex® UltraRed (AUR) fluorescent substrate, hydrogen peroxide (H₂O₂), PTU (as a positive control), and the test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound and PTU in DMSO.
-
In a 96-well or 384-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the thyroid microsomal preparation to the wells.
-
Initiate the reaction by adding a mixture of AUR and H₂O₂.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.
-
-
Data Analysis: The percent inhibition is calculated relative to the vehicle control. An IC50 value, the concentration of the inhibitor that causes 50% inhibition of TPO activity, is determined by fitting the data to a dose-response curve.
Table 2: Comparative TPO Inhibition
| Compound | IC50 (µM) | Notes |
| Propylthiouracil (PTU) | 1.2 | Less potent inhibitor of TPO in vitro compared to MMI[9]. |
| Methimazole (MMI) | 0.11 | More potent inhibitor of TPO in vitro[9]. |
2. Type I Iodothyronine Deiodinase (ID-1) Inhibition Assay:
This assay determines the inhibitory effect of a compound on the conversion of thyroxine (T4) to the more active triiodothyronine (T3). A nonradioactive method utilizing the Sandell-Kolthoff reaction is commonly employed[10][11].
Protocol for Nonradioactive ID-1 Inhibition Assay[10][11]:
-
Materials: Human deiodinase type 1 (DIO1) enzyme, 3,3',5'-triiodo-L-thyronine (reverse T3; rT3) as the substrate, dithiothreitol (DTT), PTU (as a positive control), and the test compound.
-
Procedure:
-
Diluted DIO1 enzyme is added to a 96-well assay plate.
-
The test chemical in DMSO is added to the wells.
-
The reaction is initiated by adding a mixture of rT3 and DTT in a HEPES buffer.
-
The plate is incubated at 37°C.
-
The amount of iodide released is measured using the Sandell-Kolthoff reaction.
-
-
Data Analysis: The inhibition of DIO1 activity is calculated, and IC50 values are determined.
Table 3: Comparative ID-1 Inhibition
| Compound | IC50 | Notes |
| Propylthiouracil (PTU) | ~1.7 µM (in the presence of 20 mM DTT) | A known inhibitor of DIO1[9]. |
| 6-propyl-2-selenouracil (PSeU) | Essentially equipotent to PTU | Statistical analysis suggests it may be slightly more potent than PTU[12]. |
Visualizing Pathways and Workflows
Mechanism of Action of 6-Propylthiouracil
PTU exerts its antithyroid effects through two primary mechanisms: the inhibition of thyroperoxidase (TPO) and the inhibition of type I iodothyronine deiodinase (ID-1).
Caption: Mechanism of action of 6-Propylthiouracil (PTU).
Experimental Workflow for TPO Inhibition Assay
The following diagram outlines the key steps in the in vitro TPO inhibition assay using the Amplex UltraRed method.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Propylthiouracil vs Methimazole for Thyroid Storm in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Amino-1-propyluracil
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with 6-Amino-1-propyluracil. Based on data for structurally related compounds, it should be handled as a substance that is potentially harmful if swallowed and a suspected carcinogen.[1] Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE) and Safety Measures:
| Protective Equipment | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11mm thickness) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles. |
| Skin and Body | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Approved dust mask (e.g., N95) or respirator | Recommended when handling the solid form to avoid inhalation of dust. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] This ensures compliance with all local, state, and federal regulations.
1. Waste Collection:
-
Carefully collect the waste this compound, whether it is unused product or contaminated material.
-
If in solid form, sweep it up carefully, avoiding the generation of dust.[4] Lightly moistening the powder can help prevent it from becoming airborne.
-
Place the collected waste into a suitable, clearly labeled, and sealable container.
2. Container Labeling and Storage:
-
The container must be clearly labeled with the chemical name "this compound" and any appropriate hazard warnings.
-
Store the sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow their specific guidelines for waste pickup and documentation.
4. Spill Decontamination:
-
In the event of a small spill, wear the appropriate PPE.
-
Contain the spill to prevent it from spreading.
-
Collect the spilled material as described in the waste collection step.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials in the same sealed container as the chemical waste.[4]
Disposal Workflow
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
While no specific experimental protocols for the neutralization of this compound are readily available, the disposal procedures outlined are based on established safety protocols for similar chemical compounds. The primary cited method is collection and transfer to a professional waste management service. For related compounds like propylthiouracil, incineration by a licensed facility is a potential disposal route.[5] However, this must be performed by qualified professionals in a suitable facility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
